3-(4-Methoxyphenoxy)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGAPYLHHZMWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389984 | |
| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100841-00-7 | |
| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminopropoxy)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Methoxyphenoxy)propan-1-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-(4-Methoxyphenoxy)propan-1-amine (CAS No: 100841-00-7). This bifunctional molecule, incorporating a primary amine and a methoxy-substituted aryl ether, serves as a versatile intermediate in organic synthesis. Its unique structural characteristics make it a valuable building block in the development of novel pharmaceutical agents, particularly heterocyclic systems such as 1,4-benzothiazepines, and in various industrial applications. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its reactivity, characterization, and safe handling.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature, characterized by the presence of a nucleophilic primary amine and a stable aryl ether linkage.[1] These functional groups dictate its chemical behavior and solubility. The amine group imparts basicity, allowing for the formation of hydrochloride salts which can modify its solubility profile.[1] The methoxyphenoxy group provides a degree of lipophilicity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(4-methoxyphenoxy)-1-propanamine, AKOS BBV-002747 | [3][4] |
| CAS Number | 100841-00-7 | [5] |
| Molecular Formula | C₁₀H₁₅NO₂ | [3] |
| Molecular Weight | 181.23 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 36-37 °C | [3][4] |
| Boiling Point | 304.4 °C (at 760 mmHg) | [3][4] |
| Density | ~1.04 g/cm³ (Predicted) | [3][4] |
| pKa | 9.45 ± 0.10 (Predicted) | [3][4] |
| Flash Point | 150.4 °C | [3] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The two most prevalent strategies involve direct nucleophilic substitution and a protecting group-assisted approach.
Route 1: Direct Nucleophilic Substitution (Williamson Ether Synthesis)
This is the most direct approach, involving the reaction between 4-methoxyphenol and a 3-halopropanamine, typically 3-chloropropan-1-amine.[5] The reaction proceeds via an SN2 mechanism.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is essential to deprotonate the phenolic hydroxyl group of 4-methoxyphenol. This generates the more potent 4-methoxyphenoxide nucleophile, which is crucial for an efficient SN2 attack on the alkyl halide.[5]
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is optimal. These solvents effectively solvate the cation of the base (e.g., Na⁺), leaving the phenoxide anion "bare" and highly reactive, thereby accelerating the rate of the SN2 reaction.[5]
Caption: Workflow for Direct Nucleophilic Substitution Synthesis.
Illustrative Protocol:
-
To a solution of 4-methoxyphenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).
-
Allow the mixture to stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Add 3-chloropropan-1-amine hydrochloride to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield the final product.
Route 2: Synthesis via Amine Protection
To avoid potential side reactions involving the amine group, a protection strategy is often employed. The amine of a 3-halopropanol is first protected, commonly with a tert-butoxycarbonyl (Boc) group, followed by ether synthesis and subsequent deprotection.
Causality Behind Experimental Choices:
-
Protecting Group: The Boc group is ideal due to its stability in basic conditions (required for the Williamson ether synthesis) and its facile removal under acidic conditions.[5]
-
Deprotection: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is used to efficiently cleave the Boc group, liberating the primary amine with minimal side products.[5]
Caption: Workflow for the Amine Protection-Deprotection Synthesis Route.
Illustrative Protocol:
-
(Protection): React 3-bromopropan-1-amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form tert-butyl (3-bromopropyl)carbamate.
-
(Ether Synthesis): Couple the resulting N-Boc protected alkyl bromide with 4-methoxyphenol using conditions similar to Route 1 (NaH in DMF). This yields the protected intermediate, tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate.[5]
-
(Deprotection): Dissolve the protected intermediate in a solvent such as dioxane or methanol and treat with a strong acid (e.g., 4M HCl in dioxane) at room temperature.
-
Monitor the reaction until deprotection is complete, then neutralize and work up the reaction mixture to isolate the desired product.
Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by its primary amine, which acts as a potent nucleophile and a base.[5]
-
Acylation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This is a common strategy for incorporating the 4-methoxyphenoxypropyl moiety into larger molecules.
-
Alkylation/Arylation: The amine can undergo nucleophilic substitution with alkyl halides or be cross-coupled with aryl halides under transition metal catalysis (e.g., Buchwald-Hartwig amination) to form secondary and tertiary amines.[7]
-
Reductive Amination: Reaction with aldehydes or ketones forms an imine intermediate, which can be reduced in situ (e.g., with sodium borohydride) to yield more complex secondary amines.[2]
-
Salt Formation: As a base, it reacts with acids to form the corresponding ammonium salts, such as the hydrochloride salt, which often exhibit different physical properties, including higher melting points and increased water solubility.[7]
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Technical Monograph: 3-(4-Methoxyphenoxy)propan-1-amine
CAS: 100841-00-7 Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol [1]
Executive Summary
3-(4-Methoxyphenoxy)propan-1-amine is a specialized aryloxyalkylamine intermediate primarily utilized in the synthesis of high-affinity ligands for nuclear receptors and G-protein coupled receptors (GPCRs).[1] Its most significant industrial application is as the "tail" moiety of Pemafibrate (K-877) , a selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) modulator (SPPARMα) used in the treatment of dyslipidemia.[1]
Unlike traditional fibrates, the incorporation of the 3-(4-methoxyphenoxy)propyl side chain confers high selectivity for PPARα over PPARγ, reducing off-target effects.[1] This monograph details the synthesis, characterization, and handling of this critical building block, emphasizing process safety and impurity control.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Value | Notes |
| Appearance | White to off-white solid | Low-melting solid; may appear as a semi-solid oil if impure.[1] |
| Melting Point | 36–37 °C | Sharp melting point indicates high purity.[1] |
| Boiling Point | ~304 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |
| pKa (Predicted) | ~9.45 (Amine) | Typical for primary alkyl amines; forms stable salts with HCl/H₂SO₄.[1] |
| Solubility | Soluble in DCM, MeOH, EtOH | Moderate solubility in water; highly soluble in organic solvents.[1] |
| Stability | Air-sensitive (CO₂ absorption) | Primary amines readily form carbamates upon air exposure.[1] Store under inert gas. |
Synthesis & Production Strategies
The synthesis of CAS 100841-00-7 generally follows two distinct pathways depending on the scale and required purity profile.
Method A: The Cyanoethylation Route (Industrial Scale)
This method is preferred for kilogram-scale production due to high atom economy and the avoidance of expensive protecting groups.[1]
-
Step 1: Michael Addition
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or weak base.[1]
-
Conditions: Reflux in excess acrylonitrile or inert solvent.[1]
-
Intermediate: 3-(4-Methoxyphenoxy)propanenitrile.[1]
-
Expert Note: This step is highly exothermic.[1] Acrylonitrile is toxic and volatile; closed systems are mandatory.[1]
-
Step 2: Nitrile Reduction
-
Reagents: Hydrogen (H₂) + Raney Nickel OR Lithium Aluminum Hydride (LiAlH₄).[1]
-
Conditions: High pressure (for hydrogenation) or anhydrous THF reflux (for hydride reduction).[1]
-
Critical Safety Parameter: Early patents utilized Borane-THF complexes for this reduction.[1][3] While effective, Borane-THF is pyrophoric and hazardous at scale.[1] Modern process development favors catalytic hydrogenation (Raney Ni/NH₃) to suppress secondary amine formation.[1]
-
Method B: The Gabriel Synthesis (High-Fidelity Lab Scale)
For medicinal chemistry applications where trace metal contamination (from Raney Ni) is unacceptable, the phthalimide route is superior.[1]
-
Alkylation: 4-Methoxyphenol is alkylated with N-(3-bromopropyl)phthalimide using K₂CO₃ in DMF/Acetone.[1]
-
Deprotection: Hydrazinolysis (Hydrazine hydrate in EtOH) releases the primary amine.[1]
-
Purification: The byproduct phthalhydrazide precipitates out, leaving the clean amine in solution.[1]
Visualization: Synthesis & Application Workflow[1]
Figure 1: Industrial synthesis pathway highlighting the critical nitrile intermediate and convergence to the Pemafibrate API.[1]
Analytical Characterization
To validate the identity of CAS 100841-00-7, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 6.83 | Doublet (d) | 2H | Ar-H (Ortho to O-alkyl) | Aromatic ring protons adjacent to the ether linkage.[1] |
| 6.81 | Doublet (d) | 2H | Ar-H (Meta to O-alkyl) | Aromatic ring protons adjacent to the methoxy group.[1][4] |
| 3.98 | Triplet (t) | 2H | -O-CH ₂-CH₂- | Methylene directly attached to the phenoxy oxygen.[1] |
| 3.76 | Singlet (s) | 3H | -OCH ₃ | Characteristic sharp singlet of the methoxy group.[1] |
| 2.88 | Triplet (t) | 2H | -CH₂-CH ₂-NH₂ | Methylene adjacent to the primary amine.[1] |
| 1.92 | Quintet | 2H | -CH₂-CH ₂-CH₂- | Central methylene chain (shielded).[1] |
| 1.60 | Broad (br) | 2H | -NH ₂ | Exchangeable amine protons (shift varies with concentration).[1] |
HPLC Method Parameters (Purity Assessment)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm (Phenol absorption) and 220 nm (Amine/End absorption).[1]
-
Retention Time: Expect elution around 6–8 minutes depending on flow rate (1.0 mL/min).[1]
Applications in Drug Development[1][8][9]
The Pemafibrate Connection
The primary pharmaceutical utility of this amine is in the synthesis of Pemafibrate (CAS 848259-27-8).[1][5] Pemafibrate is a novel SPPARMα designed to overcome the safety issues of fibrates (e.g., fenofibrate).[1]
-
Mechanism: The 3-(4-methoxyphenoxy)propyl tail fits into the Y-shaped hydrophobic pocket of the PPARα ligand-binding domain (LBD).[1]
-
Structural Logic: The methoxy group acts as a hydrogen bond acceptor, while the phenoxy-propyl chain provides the necessary length and flexibility to stabilize the receptor conformation known as "Helix 12," which recruits co-activators.[1]
Emerging Utility: PROTAC Linkers
Researchers are increasingly using aryloxyalkylamines as stable, non-cleavable linkers in PROTACs (Proteolysis Targeting Chimeras).[1] The ether linkage is metabolically robust compared to esters, and the amine provides a facile handle for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).[1]
Handling & Safety Protocols
Hazard Identification
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
Storage & Stability[1][9][10]
-
Carbon Dioxide Sensitivity: Like most primary amines, this compound will absorb atmospheric CO₂ to form solid carbamate salts.[1]
-
Oxidation: The electron-rich phenol ether moiety is susceptible to oxidation over long periods.[1] Store in amber vials at 2–8 °C.
References
-
Pemafibrate Structure & Pharmacology
-
Synthesis of Pemafibrate Intermediates (Patent)
-
Chemical Properties & Safety Data
-
Pemafibrate Clinical Context
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3-(4-Methoxyphenoxy)propan-1-amine molecular structure
An In-depth Technical Guide to the Molecular Structure and Utility of 3-(4-Methoxyphenoxy)propan-1-amine
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular architecture, physicochemical properties, synthesis, and analytical characterization of this compound.
Introduction: A Versatile Bifunctional Scaffold
This compound (CAS No. 100841-00-7) is a key organic compound that serves as a highly versatile intermediate in advanced chemical synthesis.[1][2] Its molecular structure is distinguished by the presence of two key functional groups: a primary aliphatic amine and a methoxy-substituted aromatic ether. This dual functionality underpins its utility as a scaffold for constructing more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[3] The primary amine group acts as a potent nucleophile and a basic center, readily participating in reactions like acylation, alkylation, and reductive amination.[1][3] Concurrently, the methoxy-activated phenyl ring and the flexible propanoxy linker provide a distinct structural motif that can be tailored for specific molecular recognition and pharmacokinetic properties. This guide will elucidate the core structural features of this molecule and provide practical, field-proven methodologies for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by a propan-1-amine backbone linked to a 4-methoxyphenoxy group via an ether bond.[2] This arrangement confers a specific set of physical and chemical properties that are critical for its application in experimental design.
The primary amine group (pKa ≈ 9.45) imparts basicity, allowing for the formation of salts, such as the corresponding hydrochloride, which can improve solubility and handling.[1][4][5] The molecule's structure, featuring both a hydrophilic amine and a more hydrophobic methoxyphenyl group, gives it an amphiphilic character that influences its solubility and performance in various reaction media.[2][4]
Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 100841-00-7 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₅NO₂ | [3][4] |
| Molecular Weight | 181.23 g/mol | [1][3][5][7] |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | 36-37 °C | [1][4][5][8] |
| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [1][4][5][8] |
| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [1][4][5][8] |
| pKa | 9.45 ± 0.10 (Predicted) | [1][4][5][8] |
| InChIKey | NCGAPYLHHZMWPI-UHFFFAOYSA-N | [1][3][8] |
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis Methodologies: A Practical Approach
The synthesis of this compound can be accomplished via several established routes.[3] A common and efficient method involves the Williamson ether synthesis, where the phenoxide of 4-methoxyphenol acts as a nucleophile, followed by the conversion of a nitrile group to the primary amine. This approach is valued for its reliability and the accessibility of its starting materials.
An alternative strategy is the direct nucleophilic substitution of 4-methoxyphenol with 3-chloropropan-1-amine in the presence of a base.[3] The choice of route often depends on factors such as scale, purity requirements, and the availability of precursors.
Workflow for Synthesis via Nitrile Reduction
Caption: Synthetic pathway from 4-methoxyphenol to the target amine.
Experimental Protocol: Synthesis via Nitrile Reduction
Causality: This protocol leverages the Michael addition of a phenol to an α,β-unsaturated nitrile, a reliable C-O bond-forming reaction. The subsequent reduction of the nitrile is a standard transformation to afford the primary amine. The use of a strong reducing agent like LiAlH₄ ensures complete conversion.
-
Step 1: Synthesis of 3-(4-methoxyphenoxy)propanenitrile
-
To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a strong base (e.g., Triton B, 40% in methanol).
-
Heat the mixture to approximately 50-60 °C.
-
Slowly add acrylonitrile (1.1 eq) dropwise, maintaining the reaction temperature. The exotherm should be carefully controlled.
-
Continue stirring for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting phenol.
-
Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate. Purification can be achieved via column chromatography if necessary.
-
-
Step 2: Reduction to this compound
-
Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-(4-methoxyphenoxy)propanenitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
A granular precipitate should form. Stir vigorously for 30 minutes, then filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. Further purification can be performed by distillation or crystallization.
-
Spectroscopic Characterization and Structural Elucidation
The unambiguous confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides complementary information to validate the connectivity and chemical environment of every atom within the molecule.[3]
Anticipated Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system) at ~6.8-7.0 ppm, integrating to 4H. |
| Methoxy Protons | A singlet at ~3.7-3.8 ppm, integrating to 3H. | |
| O-CH₂ Protons | A triplet at ~4.0-4.1 ppm, integrating to 2H. | |
| N-CH₂ Protons | A triplet at ~2.8-3.0 ppm, integrating to 2H. | |
| Central CH₂ | A multiplet (quintet) at ~1.9-2.1 ppm, integrating to 2H. | |
| Amine Protons | A broad singlet (variable shift), integrating to 2H (disappears on D₂O exchange). | |
| IR | N-H Stretch | Broad absorption band from 3300-3400 cm⁻¹ (primary amine). |
| C-H Stretch (sp³) | Sharp peaks from 2850-2950 cm⁻¹. | |
| C-H Stretch (sp²) | Peaks just above 3000 cm⁻¹. | |
| C=C Stretch | Absorptions around 1500-1600 cm⁻¹ (aromatic ring). | |
| C-O Stretch | Strong absorption around 1230-1250 cm⁻¹ (aryl ether) and 1030-1050 cm⁻¹ (alkyl ether). | |
| Mass Spec (EI) | Molecular Ion (M⁺) | Peak at m/z = 181. |
| Key Fragments | Fragments corresponding to loss of NH₂, the propyl chain, or cleavage at the ether linkage. A prominent peak at m/z = 123 (methoxyphenoxy cation) is expected. |
Analytical Workflow for Structural Confirmation
Caption: Workflow for spectroscopic validation of molecular structure.
Applications in Drug Discovery and Development
The primary significance of this compound in advanced research lies in its role as a versatile building block.[3] Its structure is frequently incorporated into larger, more complex molecules designed for biological activity.
-
Scaffold for Heterocyclic Chemistry: It is a key intermediate in the synthesis of 1,4-benzothiazepine derivatives. These seven-membered heterocyclic compounds are of great interest in medicinal chemistry for their diverse biological activities.[3] The synthesis typically involves the cyclization reaction between this amine and a substituted 2-aminothiophenol.[3]
-
Intermediate for Pharmaceutical Ingredients: The molecule serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is listed as an intermediate for Pemafibrate, a selective PPARα modulator.[7] While some sources incorrectly identify this compound as the drug Venlafaxine, it is more accurately a structural fragment or a potential starting material in the synthesis of related compounds.[7]
-
Modulation of Physicochemical Properties: In drug design, the 4-methoxyphenoxypropyl moiety can be introduced to modulate a lead compound's properties. The ether linkage provides metabolic stability, while the overall group can influence lipophilicity (LogP), polarity, and hydrogen bonding potential, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Conclusion
This compound is more than a simple chemical; it is a foundational tool for innovation in medicinal and organic chemistry. Its well-defined molecular structure, characterized by a nucleophilic amine and a stable aromatic ether, provides a reliable and adaptable platform for chemical elaboration. A thorough understanding of its physicochemical properties, synthetic routes, and analytical signatures—as detailed in this guide—is essential for any scientist seeking to leverage its potential in the design and creation of novel, high-value molecules.
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Lookchem. (n.d.). Cas 100841-00-7, this compound. Retrieved from [Link]
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Xi'an Kono Chem Co., Ltd. (n.d.). 3-(4-Methoxyphenoxy)-1-propanamine CAS NO.: 100841-00-7. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Autech Industry Co.,Limited. (n.d.). This compound,CAS No.100841-00-7. Retrieved from [Link]
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Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine via Williamson ether synthesis
Technical Guide: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine via Williamson Ether Synthesis
Executive Summary
This technical guide details the synthesis of This compound , a critical ether-linked amine scaffold used extensively as a linker in PROTAC (Proteolysis Targeting Chimera) development and as a pharmacophore in CNS-active agents.
While direct alkylation of 4-methoxyphenol with 3-bromopropan-1-amine is theoretically possible, it is experimentally flawed due to the self-polymerization of the halo-amine. This guide presents the Gabriel-Williamson Hybrid Route , utilizing N-(3-bromopropyl)phthalimide as a masked electrophile. This method ensures high chemoselectivity, crystalline intermediates, and scalable purification.
Retrosynthetic Analysis
To synthesize the target with high purity, we disconnect the ether linkage. The synthetic logic relies on the nucleophilicity of the phenoxide ion and the electrophilicity of a protected primary alkyl halide.
-
Disconnection: O-C(sp3) bond.
-
Nucleophile: 4-Methoxyphenoxide (generated in situ).
-
Electrophile: N-(3-bromopropyl)phthalimide (stable, crystalline, non-volatile).
-
Strategic Advantage: The phthalimide group prevents N-alkylation side reactions and serves as a UV-active handle for TLC monitoring.
Phase I: Williamson Ether Coupling
Objective: Covalent attachment of the propyl-phthalimide linker to the phenolic core via SN2 substitution.
Mechanistic Insight
The reaction proceeds via a classic SN2 mechanism.[1][2][3][4][5]
-
Deprotonation: Potassium carbonate (K₂CO₃) deprotonates 4-methoxyphenol (pKa ~10.2). Although the pKa of HCO₃⁻ (10.3) suggests an equilibrium, the consumption of the phenoxide in the irreversible SN2 step drives the reaction to completion.
-
Substitution: The phenoxide attacks the
orbital of the C-Br bond. -
Solvent Effect: A dipolar aprotic solvent (DMF or Acetonitrile) is strictly required to solvate the cation (K⁺) while leaving the phenoxide anion "naked" and highly reactive.
Experimental Protocol
Reagents:
-
4-Methoxyphenol (1.0 equiv)
-
N-(3-bromopropyl)phthalimide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) – Catalyst (Finkelstein)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the phenoxide salt. Observation: The solution may darken slightly due to phenoxide formation.
-
Electrophile Addition: Add N-(3-bromopropyl)phthalimide and catalytic KI.
-
Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
-
Reaction: Heat the mixture to 80°C for 6–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting phenol spot should disappear.
-
Quench & Workup:
-
Cool to room temperature.[6]
-
Pour the mixture into ice-cold water (5x reaction volume). The product, N-[3-(4-methoxyphenoxy)propyl]phthalimide, typically precipitates as a white/off-white solid.
-
Filter the solid.[4][7] If oil forms, extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
-
Yield Expectation: 85–95% (Solid intermediate).
Phase II: Amine Liberation (Ing-Manske Protocol)
Objective: Removal of the phthaloyl protecting group to reveal the primary amine.
Mechanistic Insight
Hydrazine hydrate acts as a bis-nucleophile, attacking the phthalimide carbonyls. This forms a cyclic hydrazide (phthalhydrazide) byproduct, which is thermodynamically stable and insoluble in ethanol, driving the equilibrium toward the free amine.
Experimental Protocol
Reagents:
-
Phthalimide Intermediate (from Phase I)
-
Hydrazine Hydrate (3.0 – 5.0 equiv)
-
Solvent: Ethanol (EtOH)[8]
Step-by-Step Procedure:
-
Suspension: Suspend the phthalimide intermediate in Ethanol (0.2 M).
-
Reflux: Add hydrazine hydrate dropwise. Heat the mixture to reflux (78°C).
-
Observation: Within 1–2 hours, the clear solution will turn cloudy as white phthalhydrazide solid precipitates.
-
Completion: Continue reflux for 2–4 hours total.
-
Workup (Critical Step):
-
Cool the mixture to 0°C to maximize precipitation of the byproduct.
-
Filtration: Filter off the white solid (phthalhydrazide) and wash with cold ethanol. Discard the solid.
-
Concentration: Rotate the filtrate to remove ethanol.
-
Purification: The residue is the crude amine. Dissolve in DCM, wash with 1M NaOH (to remove any residual phthalhydrazide), dry over Na₂SO₄, and concentrate.
-
-
Final Form: The product is typically a pale yellow oil. It can be converted to the HCl salt for long-term storage by treating with 4M HCl in Dioxane.
Visualization of Pathways
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the electron flow from the base-mediated activation to the final deprotection.
Caption: Mechanistic flow from phenoxide generation to Williamson coupling and final amine liberation.
Diagram 2: Experimental Workflow (Process Map)
This diagram outlines the operational steps for the lab execution.
Caption: Step-by-step operational workflow for the synthesis and purification process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete deprotonation | Ensure K₂CO₃ is finely ground/anhydrous. Switch to Cs₂CO₃ (higher solubility). |
| O- vs C-Alkylation | Solvent polarity issues | Ensure use of DMF or DMSO. Avoid protic solvents which shield the phenoxide. |
| Sticky Precipitate | Phthalhydrazide removal incomplete | Cool the ethanol mixture to 0°C for >1 hour before filtering. |
| Dark Coloration | Oxidation of phenol | Degas solvents with Nitrogen/Argon before heating. |
Safety & References
Safety Considerations:
-
Alkyl Bromides: Potential alkylating agents; handle in a fume hood.
-
Hydrazine Hydrate: Highly toxic and potentially carcinogenic. Avoid skin contact; use double gloves.
-
Waste: Segregate halogenated waste (Step 1) from basic organic waste (Step 2).
References:
-
Benchchem. "Synthesis of this compound." Accessed October 2023.[1][9][10][11] Link
-
Organic Chemistry Tutor. "Williamson Ether Synthesis Mechanism." Link
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Link
-
National Institutes of Health (PMC). "N-(4-Methoxyphenyl)phthalimide Synthesis." Link
-
LookChem. "Properties and Applications of this compound." Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 8. N-(4-Methoxyphenyl)phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability of 3-(4-Methoxyphenoxy)propan-1-amine
[1][2]
Executive Summary
This compound is a bifunctional building block characterized by a primary amine connected via a propyl linker to a para-methoxyphenyl ether.[1][2] Its utility in synthesizing 1,4-benzothiazepines and adrenergic receptor ligands is well-documented.[1][2] However, its handling is complicated by two competing factors: the basicity of the primary amine (
Physicochemical Profile
Understanding the molecular properties is the first step to mastering solubility and stability.[1][2] The compound exists as a low-melting solid or viscous oil in its free base form, often requiring conversion to a hydrochloride salt for improved handling.[1][2]
Table 1: Core Physicochemical Properties[1][2][3]
| Property | Value | Context |
| CAS Number | 100841-00-7 | Primary identifier.[1][2][3][4] |
| Molecular Formula | MW: 181.23 g/mol .[1][2][4][5] | |
| Physical State | Solid (Low MP) | MP: 36–37°C. Melts easily upon handling.[1][2] |
| Basicity ( | 9.45 ± 0.10 (Predicted) | Strong base; protonated at physiological pH.[1][2] |
| Lipophilicity (LogP) | 2.12 | Moderately lipophilic; permeates cell membranes.[1][2] |
| Density | 1.04 g/cm³ | Slightly denser than water.[1][2] |
| Boiling Point | 304.4°C | High boiling point; non-volatile.[1][2] |
Solubility Dynamics & Dissolution Strategy
The solubility of this compound is strictly pH-dependent.[1][2] The interplay between the hydrophobic phenoxy tail and the hydrophilic amine head dictates the solvent choice.[1][2]
pH-Dependent Solubility Logic
-
pH < 8 (Acidic/Neutral): The amine is protonated (
).[1][2] The salt form is highly soluble in water (>50 mg/mL) and lower alcohols (Methanol, Ethanol).[1][2] -
pH > 10 (Basic): The amine exists as a free base (
).[1][2] Water solubility drops drastically.[1][2] The free base partitions into organic solvents like Dichloromethane (DCM), Ethyl Acetate, or DMSO.[1][2]
Solvent Selection Matrix[1][2]
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Water (Neutral) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Use salt form for aqueous buffers.[1][2] |
| DMSO | High | High | Best for biological stock solutions.[1][2] |
| Ethanol | High | High | Good for intermediate dilutions.[1][2] |
| Dichloromethane | High | Low | Ideal for extraction/purification.[1][2] |
| Diethyl Ether | Moderate | Insoluble | Use to precipitate the salt form.[1][2] |
Protocol: Preparation of a Stable Stock Solution (10 mM)
-
Objective: Create a stable stock for biological assays.
-
Procedure:
-
Weigh 1.81 mg of the free base (or adjusted weight for salt).[1][2]
-
Dissolve in 1 mL of anhydrous DMSO.
-
Vortex for 30 seconds.
-
Critical Step: Purge the headspace with Nitrogen or Argon before sealing.[1][2]
-
Store at -20°C.
-
Validation: Check for precipitation upon thawing; sonicate if necessary.[1][2]
-
Stability & Degradation Pathways[1][2]
The stability of this compound is compromised by two main mechanisms: Oxidative Deamination and Carbamate Formation .[1][2]
Degradation Mechanisms[1][2]
-
Carbamate Formation: Like all primary amines, it reacts rapidly with atmospheric
to form carbamic acid/carbamates, appearing as a white crust on the material.[1][2] -
Oxidation: The electron-rich methoxyphenoxy group makes the benzylic-like positions susceptible to radical oxidation, while the amine can undergo N-oxidation or oxidative deamination under harsh conditions.[1][2]
Visualization of Stability Logic
Figure 1: Stability and degradation logic flow.[1][2] The primary amine is the "Achilles' heel" regarding atmospheric stability, necessitating conversion to a salt form for long-term storage.[1][2]
Experimental Handling & Protocols
Synthesis & Purification Workflow
When synthesizing this intermediate (e.g., via alkylation of 4-methoxyphenol), the workup is critical to isolate a pure product.[1][2]
Step-by-Step Purification Protocol:
-
Reaction Quench: Dilute reaction mixture with water.
-
Acid/Base Extraction (Self-Validating Step):
-
Drying: Dry organic layer over anhydrous
. -
Concentration: Evaporate solvent under reduced pressure. Do not exceed 40°C to prevent thermal degradation.
-
Salt Formation (Recommended): Dissolve oil in minimal Ethanol; add 1.1 eq of HCl in Dioxane. Precipitate with Diethyl Ether. Filter and dry under vacuum.[1][2]
Quality Control (QC) Markers
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CAS 100841-00-7. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines: Challenges and Stability. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002). C-H Bond Dissociation Energies of Alkyl Amines and Radical Stabilization. Retrieved from [Link]
-
LookChem. (2025).[1][2] Applications of this compound in Personal Care and Synthesis. Retrieved from [Link]
Sources
- 1. This compound | 100841-00-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-(4-Methoxy-phenoxy)-propylamine | CAS: 100841-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. CAS 100841-00-7: this compound [cymitquimica.com]
- 5. This compound | 100841-00-7 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Strategic Selection of Starting Materials for 3-(4-Methoxyphenoxy)propan-1-amine Synthesis
Executive Summary
This technical guide analyzes the critical starting materials required for the synthesis of 3-(4-methoxyphenoxy)propan-1-amine (CAS 100841-00-7).[1] This molecule serves as a vital linker in medicinal chemistry and a functional intermediate in material science.[1] The synthesis hinges on the efficient formation of an aryl-alkyl ether bond while introducing a primary amine.[1]
The selection of starting materials is not merely a logistical choice but a strategic one that dictates impurity profiles, scalability, and safety.[1] This guide evaluates three distinct synthetic pathways: Gabriel Synthesis (High Purity) , Cyanoethylation (Atom Economy) , and Direct Alkylation (Process Intensity) .[1]
Part 1: The Phenolic Core – 4-Methoxyphenol
Regardless of the linker chosen, the nucleophilic core remains constant.[1]
4-Methoxyphenol (MEHQ)[1][2]
-
CAS: 150-76-5[1]
-
Role: Nucleophile (Phenoxide source)[1]
-
Critical Specifications:
-
Purity: >99.0% (HPLC).
-
Inhibitor Content: Commercial MEHQ often contains 10-50 ppm of hydroquinone to prevent oxidation.[1] For high-purity pharmaceutical applications, check if this trace hydroquinone interferes (it can lead to bis-alkylated impurities).[1]
-
Acidity: pKa ≈ 10.[1]2. Requires a base stronger than carbonate for rapid reaction, though K₂CO₃ in DMF/Acetone is standard for O-alkylation.[1]
-
Handling & Pre-treatment: MEHQ is hygroscopic and sensitive to oxidation.[1] Store under nitrogen. If the material appears pink or brown, it has oxidized; recrystallization from water or toluene is recommended before use to ensure accurate stoichiometry.[1]
Part 2: The Propyl-Amine Linker Options
The strategic divergence occurs in selecting the electrophile that introduces the propyl-amine chain.[1]
Comparative Analysis of Electrophiles
| Feature | Option A: N-(3-Bromopropyl)phthalimide | Option B: Acrylonitrile / 3-Bromopropanenitrile | Option C: 3-Chloropropylamine HCl |
| Route Type | Gabriel Synthesis | Cyanoethylation / Nitrile Reduction | Direct Williamson Ether |
| State | Solid (Crystalline) | Liquid (Volatile) | Solid (Hygroscopic Salt) |
| Atom Economy | Low (Phthalhydrazide waste) | High (Michael Addition) | High |
| Toxicity | Irritant | High (Carcinogen/Cyanide risk) | Corrosive / Vesicant |
| Reaction Control | Excellent (No polyalkylation) | Good (Requires reduction step) | Difficult (Self-polymerization risk) |
| Primary Use Case | Medicinal Chemistry / Lab Scale | Industrial / Bulk Manufacturing | Rapid Screening / Low Cost |
Option A: The "High-Fidelity" Route (Gabriel Reagent)
Starting Material: N-(3-Bromopropyl)phthalimide (CAS 5460-29-7)[1]
This is the gold standard for laboratory-scale synthesis. The phthalimide group acts as a perfect protecting group, rendering the nitrogen non-nucleophilic during the O-alkylation step.[1]
-
Mechanism: SN2 displacement of Bromide by 4-Methoxyphenoxide.[1]
-
Why Choose This: It eliminates the risk of N-alkylation (where the product amine reacts with the starting halide) and prevents polymerization.[1]
-
Downstream Processing: Requires a deprotection step (Hydrazinolysis) to release the primary amine.[1]
Option B: The "Industrial Efficiency" Route (Nitrile Precursor)
Starting Material: Acrylonitrile (CAS 107-13-1) or 3-Bromopropanenitrile (CAS 2477-98-7)[1]
For large-scale production, the "Cyanoethylation" of phenols is superior.[1] 4-Methoxyphenol undergoes a Michael addition with acrylonitrile (catalyzed by Triton B or NaOH) to form 3-(4-methoxyphenoxy)propanenitrile .[1]
-
Mechanism: Michael Addition (Acrylonitrile) or SN2 (Bromopropanenitrile).[1]
-
Why Choose This: Acrylonitrile is inexpensive and the reaction is highly atom-efficient.[1]
-
Downstream Processing: Requires reduction of the nitrile to the amine using LiAlH₄, Borane-THF, or Catalytic Hydrogenation (Raney Ni/H₂).[1]
Option C: The "Direct" Route (Protected Salt)
Starting Material: 3-Chloropropylamine Hydrochloride (CAS 6276-54-6)[1]
This route attempts to install the amine directly.[1] To prevent the amine from acting as a nucleophile (which would cause polymerization), it is kept protonated (as HCl salt) or the reaction relies on the phenoxide being a vastly superior nucleophile than the neutral amine under specific pH conditions.[1]
-
Mechanism: Williamson Ether Synthesis.[1]
-
Why Choose This: Single-step potential.[1]
-
Risk: If the base equivalents are not strictly controlled, the free amine generated will compete with the phenol, leading to complex mixtures of secondary and tertiary amines.[1]
Part 3: Detailed Protocols
Protocol 1: Synthesis via Phthalimide (Robust)
Target: High purity (>98%), no secondary amine contaminants.[1]
-
O-Alkylation:
-
Dissolve 4-Methoxyphenol (1.0 eq) in DMF or Acetone.[1]
-
Add K₂CO₃ (1.5 eq) and stir for 30 min to generate phenoxide.
-
Add N-(3-Bromopropyl)phthalimide (1.1 eq).[1]
-
Heat to 60-80°C for 4-8 hours. Monitor by TLC/LCMS.[1]
-
Workup: Pour into water, filter the solid precipitate (intermediate phthalimide).[1][2]
-
-
Deprotection (Hydrazinolysis):
Protocol 2: Synthesis via Nitrile (Economical)
Target: Scale-up, cost efficiency.[1]
-
Cyanoethylation:
-
Mix 4-Methoxyphenol (1.0 eq) with Acrylonitrile (excess, acts as solvent/reagent) or in t-BuOH.[1]
-
Add catalytic Triton B (Benzyltrimethylammonium hydroxide) or NaOH (5-10 mol%).[1]
-
Reflux (approx 70-80°C) for 6-12 hours.[1]
-
Workup: Evaporate excess acrylonitrile.[1] Wash residue with dilute NaOH to remove unreacted phenol.[1]
-
-
Reduction:
Part 4: Visualization & Logic
Retrosynthetic Analysis Map
This diagram illustrates the logical disconnections available to the chemist.[1]
Caption: Retrosynthetic map showing the three primary pathways to the target amine, highlighting the divergence in electrophile selection.[1]
Decision Workflow for Material Selection
Caption: Decision matrix for selecting the optimal starting material based on project constraints (Purity vs. Cost).
References
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 608815, 3-Bromo-4-methoxyphenol. Retrieved from [Link][1]
-
Organic Syntheses. (2002).[1] Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine.[1] Org. Synth. 2002, 79, 186.[1] Retrieved from [Link][1]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.).[1] Nitrile to Amine - Common Conditions. Retrieved from [Link][1]
-
PrepChem. (n.d.).[1][3] Synthesis of N-(3-bromopropyl)-phthalimide. Retrieved from [Link]
Sources
3-(4-Methoxyphenoxy)propan-1-amine structural analogs and derivatives
This guide provides an in-depth technical analysis of the 3-(4-methoxyphenoxy)propan-1-amine scaffold, focusing on its structural utility, synthetic pathways, and pharmacological applications in drug discovery.
Structural Activity Relationships, Synthetic Pathways, and Pharmacological Applications
Executive Summary & Chemical Identity
This compound (CAS: 100841-00-7) is a versatile "privileged structure" in medicinal chemistry. It belongs to the class of aryloxyalkylamines , a structural motif distinct from the aryloxypropanolamines (beta-blockers) due to the absence of the beta-hydroxyl group. This structural subtle difference drastically shifts the pharmacological profile from adrenergic receptors to Sigma-1 (
This scaffold serves two primary roles in drug development:
-
Pharmacophore: A direct ligand for GPCRs and ion channels when appropriately substituted.
-
Linker/Tether: A flexible spacer connecting an aromatic head group to a basic amine tail, critical for spanning the orthosteric and allosteric binding sites in monoamine transporters.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 181.23 g/mol |
| LogP (Predicted) | ~1.4 (Moderate Lipophilicity) |
| pKa (Amine) | ~9.5 (Predominantly protonated at physiological pH) |
| H-Bond Donors/Acceptors | 1 / 3 |
Structural Activity Relationship (SAR) Analysis
The pharmacological activity of this scaffold is governed by the "Head-Linker-Tail" model. Modifications to these regions tune selectivity between Sigma-1, 5-HT, and Dopamine receptors.
The Aromatic Head (4-Methoxyphenoxy)
-
Electronic Effect: The para-methoxy group is an electron-donating group (EDG), increasing the electron density of the phenyl ring. This enhances
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -
Metabolic Liability: The methoxy group is a primary site for Phase I metabolism via CYP2D6 (O-demethylation), yielding the phenol metabolite.
-
Design Strategy: To improve metabolic stability, the methoxy group is often replaced with bioisosteres like
or , though this alters the electronic profile.
-
The Linker (Propyl Chain)
The 3-carbon (propyl) chain is often the "Goldilocks" length for CNS targets.
-
Ethyl (n=2): often favors Dopamine (D2) and Adrenergic activity.
-
Propyl (n=3): Optimizes binding for Serotonin (5-HT) and Sigma-1 receptors. The flexibility allows the molecule to adopt a folded conformation required for the Sigma-1 binding pocket.
-
Butyl (n=4): Increases lipophilicity but often introduces entropic penalties, reducing affinity unless the target has a deep hydrophobic channel.
The Amine Tail
The primary amine is rarely the final drug; it is a handle for derivatization.
-
Primary (
): Low affinity for most GPCRs; high polarity limits BBB penetration. -
Secondary/Tertiary (
): Substitution with bulky hydrophobic groups (e.g., Benzyl, 4-phenylbutyl) is critical for high-affinity Sigma-1 binding. The nitrogen atom forms a crucial salt bridge with an Aspartate residue (e.g., Asp126 in Sigma-1).
Visualization: SAR & Signaling Pathways
The following diagram illustrates the structural decision tree and the biological pathways influenced by this scaffold.
Figure 1: Structural Activity Relationship (SAR) map linking structural modifications of the aryloxypropylamine scaffold to specific pharmacological targets and therapeutic outcomes.
Synthetic Methodologies
Two primary routes are employed.[1] Route A is preferred for industrial scale-up due to atom economy and ease of purification. Route B is preferred in research settings for convergent synthesis of complex analogs.
Route A: The Acrylonitrile "Michael Addition" (Industrial Preferred)
This route avoids the use of di-haloalkanes (which can lead to dimerization) and utilizes cheap starting materials.
-
Step 1: Cyanoethylation: 4-Methoxyphenol reacts with acrylonitrile (Michael acceptor) in the presence of a base (Triton B or
). -
Step 2: Nitrile Reduction: The resulting nitrile is reduced to the primary amine using Hydrogenation or Lithium Aluminum Hydride (
).[2][3]
Route B: Williamson Ether Synthesis
-
Step 1: Alkylation: 4-Methoxyphenol + 1,3-dibromopropane
1-(3-bromopropoxy)-4-methoxybenzene. -
Step 2: Amination: Displacement of the bromide with Sodium Azide (
) followed by Staudinger reduction, or direct Gabriel Synthesis.
Experimental Protocols
Protocol 1: Synthesis via Acrylonitrile (Route A)
This protocol yields high-purity primary amine suitable for further derivatization.
Reagents:
-
4-Methoxyphenol (1.0 eq)[4]
-
Acrylonitrile (3.0 eq)[4]
-
Potassium Carbonate (
) (anhydrous, 1.0 eq) -
Acetone or Acetonitrile (Solvent)
- (2.0 eq) or Raney Nickel/H2
Step-by-Step Methodology:
-
Cyanoethylation:
-
Dissolve 4-methoxyphenol (12.4 g, 100 mmol) in Acetone (150 mL).
-
Add anhydrous
(13.8 g, 100 mmol). -
Add Acrylonitrile (15.9 g, 300 mmol) dropwise over 30 minutes at room temperature.
-
Reflux the mixture for 12–24 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of phenol.
-
Workup: Filter off the solid salts. Concentrate the filtrate in vacuo. Redissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over
. -
Yield: Expect ~90% of 3-(4-methoxyphenoxy)propanenitrile as a white/off-white solid.
-
-
Reduction (LiAlH4 Method):
-
Safety Note:
is pyrophoric. Conduct under inert atmosphere ( or Ar). -
Suspend
(3.8 g, 100 mmol) in dry THF (100 mL) at 0°C. -
Dissolve the nitrile intermediate (8.85 g, 50 mmol) in dry THF (50 mL) and add dropwise to the hydride suspension.
-
Allow to warm to room temperature and stir for 4 hours (or reflux for 1 hour if reaction is sluggish).
-
Quench (Fieser Method): Cool to 0°C. Carefully add: 3.8 mL water, 3.8 mL 15% NaOH, 11.4 mL water.
-
Stir until a granular white precipitate forms. Filter through Celite.
-
Concentrate filtrate to obtain the crude amine.
-
Purification: The amine can be purified by converting to the HCl salt (add HCl in ether) or by column chromatography (DCM:MeOH:NH4OH 90:9:1).
-
Protocol 2: Derivatization to Sigma-1 Ligand (Reductive Amination)
To synthesize N-benzyl derivatives for high affinity.
-
Dissolve this compound (1.0 eq) and Benzaldehyde (1.0 eq) in DCE (Dichloroethane).
-
Add Sodium Triacetoxyborohydride (
) (1.5 eq). -
Stir at room temperature for 4–16 hours.
-
Quench with saturated
. Extract with DCM.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for the production of the scaffold via the Acrylonitrile route (Route A).[4]
Pharmacological Relevance & Case Studies[3][4][8]
Sigma-1 Receptor Ligands
The 3-(4-methoxyphenoxy)propylamine motif is a core fragment in high-affinity Sigma-1 ligands.
-
Mechanism: The basic amine protonates at physiological pH and forms an ionic bond with Asp126 in the Sigma-1 receptor binding pocket. The 4-methoxyphenyl group occupies the primary hydrophobic pocket.
-
Case Study: Analogs where the primary amine is substituted with a 4-phenylbutyl group (resembling the structure of 4-PPBP) show nanomolar affinity (
).
Serotonin Modulation
While not a drug itself, this scaffold mimics the "aryloxy-alkyl-amine" pharmacophore found in:
-
Fluoxetine/Nisoxetine Analogs: Although these drugs typically feature a 3-phenyl-3-aryloxypropylamine structure (branched), the linear 3-(4-methoxyphenoxy)propylamine derivatives are often investigated as simplified probes for the serotonin transporter (SERT).
-
Selectivity: The para-methoxy substituent generally improves selectivity for 5-HT over Norepinephrine (NE) transporters compared to unsubstituted phenyl rings.
References
-
ChemicalBook. (2025). This compound Chemical Properties and Synthesis.Link
-
National Institutes of Health (PubChem). (2025). This compound Compound Summary.Link
-
MDPI. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. (Discusses the pharmacophore requirements including the amine tail). Link
-
Organic Syntheses. (2025). General procedures for Nitrile Reduction to Amines.[5][2][3][6][7]Link
-
Journal of Medicinal Chemistry. (2008). SAR-oriented discovery of PPAR agonists with aryloxyalkyl tails. (Demonstrates the utility of the scaffold in diverse targets). Link
Sources
- 1. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 3-(4-methoxyphenoxy)propanenitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Methodological & Application
Experimental protocol for N-alkylation of 3-(4-Methoxyphenoxy)propan-1-amine
Executive Summary
3-(4-Methoxyphenoxy)propan-1-amine (MPPA) is a critical pharmacophore linker used extensively in the synthesis of GPCR ligands (e.g., D2/5-HT receptor antagonists) and kinase inhibitors. Its structural utility lies in the flexible propyl chain and the electron-rich phenoxy moiety, which often engages in pi-stacking interactions within binding pockets.
However, the primary amine functionality presents a classic synthetic challenge: selectivity . Standard alkylation with alkyl halides frequently results in a statistical mixture of mono-alkylated product, bis-alkylated impurity, and quaternary ammonium salts.
This Application Note defines two optimized protocols to address this challenge:
-
Protocol A (Reductive Amination): The "Gold Standard" for mono-alkylation, utilizing Sodium Triacetoxyborohydride (STAB).
-
Protocol B (Nucleophilic Substitution): A stoichiometry-controlled method for use when aldehyde precursors are unavailable.
Chemical Profile & Strategic Considerations
| Property | Data | Implication for Protocol |
| Substrate | This compound | Nucleophile (Primary Amine) |
| CAS | 59607-53-1 | |
| MW | 181.23 g/mol | Calculate stoichiometry precisely. |
| pKa (est) | ~10.0 (Amine) | Requires basic workup to extract free base. |
| Stability | Ether linkage (stable); Phenyl ring (electron-rich) | Avoid strong Lewis acids (e.g., BBr3) that cleave ethers. |
The Selectivity Problem:
In a standard SN2 reaction (
The Solution:
-
Pathway A (Reductive Amination): Forms an imine intermediate which is then reduced. Since imines cannot form from secondary amines, this method effectively halts at mono-alkylation.
-
Pathway B (Direct Alkylation): Requires high dilution and excess amine to statistically favor the mono-product.
Experimental Workflows (Visualized)
The following decision tree outlines the logic for selecting the appropriate protocol based on available reagents and target stability.
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.
Protocol A: Reductive Amination (The "Abdel-Magid" Method)
Applicability: Preferred method for >95% mono-alkylation selectivity. Mechanism: Formation of an iminium ion followed by rapid hydride transfer.
Reagents & Materials
-
Amine: this compound (1.0 equiv)
-
Carbonyl: Target Aldehyde or Ketone (1.0 - 1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.
-
Additive: Acetic Acid (AcOH) (1.0 equiv) — Optional, accelerates imine formation for sterically hindered ketones.
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve MPPA (1.0 equiv) in DCE (concentration ~0.1 M).
-
Imine Formation: Add the Aldehyde/Ketone (1.05 equiv).
-
Checkpoint: If using a ketone, add AcOH (1.0 equiv) now. If using a reactive aldehyde, acid is usually unnecessary.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Mild effervescence may occur. The reaction mixture usually remains a suspension.
-
-
Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by TLC or LC-MS.
-
Success Marker: Disappearance of the aldehyde peak and appearance of the secondary amine mass (M+H).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize acidic byproducts.
-
Extraction: Extract the aqueous layer 3x with DCM. Combine organic layers.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).
Why this works: STAB is a mild reducing agent that reduces imines much faster than aldehydes, preventing the reduction of the starting material before it reacts.
Protocol B: Direct Nucleophilic Substitution (SN2)
Applicability: When the alkyl group is only available as a halide (Cl, Br, I) or sulfonate (OTs, OMs). Risk: High risk of bis-alkylation.
Reagents & Materials
-
Amine: MPPA (1.5 - 2.0 equiv) — Excess is critical.
-
Electrophile: Alkyl Halide (1.0 equiv)
-
Base: K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure
-
Preparation: Dissolve MPPA (2.0 equiv) and Base in MeCN.
-
Why Excess Amine? By having the amine in excess, the alkyl halide is statistically more likely to encounter a primary amine (starting material) than a secondary amine (product), reducing bis-alkylation.
-
-
Addition: Dissolve the Alkyl Halide (1.0 equiv) in a small volume of MeCN. Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Tip: Use a syringe pump for best results.
-
-
Heating: Heat to 60–80°C (depending on halide reactivity).
-
Alkyl Iodides: RT to 40°C.
-
Alkyl Bromides: 50–60°C.
-
Alkyl Chlorides: Often require NaI (Finkelstein catalyst) and higher heat (80°C).
-
-
Workup: Cool to RT. Filter off solid inorganic salts. Concentrate the filtrate.
-
Purification: This method requires chromatography to separate the excess starting amine from the product.
-
Recovery: The excess MPPA can often be recovered during chromatography (it will elute after the secondary amine in most normal-phase systems).
-
Analytical Validation
| Analysis | Expected Feature | Notes |
| 1H NMR | Triplet at ~2.8 ppm | Represents the |
| 1H NMR | Singlet at ~3.7 ppm | The methoxy ( |
| LC-MS | M+1 Peak | Verify mass corresponds to Mono-alkylated product. Check for M + Alkyl (Bis-alkylation impurity). |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811.
- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on phenoxy-linkers in drug design).
Technical Guide: Leveraging 3-(4-Methoxyphenoxy)propan-1-amine in High-Throughput Solid-Phase Synthesis
[1]
Introduction: The "Carvedilol Tail" in Combinatorial Chemistry
3-(4-Methoxyphenoxy)propan-1-amine (CAS 41044-12-6 or 100841-00-7) is a primary amine featuring an electron-rich phenoxy ether tail.[1] While widely recognized as the key intermediate in the synthesis of the blockbuster
In the context of drug discovery, this molecule serves as a "privileged fragment," conferring specific lipophilic and electronic properties (hydrogen bond acceptance via the ether, metabolic stability) to GPCR-targeted ligands.[1]
Key Chemical Profile
| Property | Specification | Relevance to SPS |
| Structure | Primary amine allows clean nucleophilic attacks; ether tail provides solubility.[1] | |
| Nucleophilicity | High (Primary Alkyl Amine) | Ideal for |
| Solubility | Soluble in DCM, DMF, NMP, EtOH | Compatible with standard resin-swelling solvents.[1] |
| Stability | Acid-stable (TFA compatible) | Survives standard Fmoc/tBu cleavage cocktails (95% TFA).[1] |
Core Application: Solid-Phase Synthesis of -Amino Alcohols[1]
The primary application of this amine in SPS is the nucleophilic ring-opening of immobilized epoxides .[1] Unlike solution-phase synthesis, where bis-alkylation (formation of a tertiary amine impurity) is a persistent challenge requiring careful stoichiometry control, SPS utilizes the "Site Isolation" effect.[1]
The SPS Advantage: When the epoxide is immobilized on the resin, the growing chain cannot react with a neighboring site due to the rigid polymer matrix.[1] By using this compound in excess, the reaction is driven to completion, yielding exclusively the secondary amine (mono-alkylated product).[1]
Mechanistic Workflow
The following diagram illustrates the reaction pathway, highlighting the critical "Site Isolation" advantage.
Figure 1: Workflow for the synthesis of Carvedilol analogs via immobilized epoxide opening.
Detailed Experimental Protocols
Protocol A: Epoxide Ring Opening (The Carvedilol Route)
This protocol assumes an epoxide-functionalized resin (e.g., derived from immobilization of a phenol on Wang resin followed by reaction with epichlorohydrin, or direct use of an epoxy-activated resin).[1]
Reagents:
-
Resin: Epoxide-loaded Wang or Rink Amide resin (0.5 – 0.8 mmol/g).[1]
-
Solvent: 2-Propanol (IPA) or NMP (N-Methyl-2-pyrrolidone).[1]
-
Catalyst (Optional): Lithium Perchlorate (
) or Zinc Perchlorate ( ).
Step-by-Step Methodology:
-
Resin Swelling:
-
Place 100 mg of epoxide-resin in a reaction vessel.
-
Swell in DMF (3 x 5 min) followed by the reaction solvent (e.g., IPA) (3 x 5 min).
-
Expert Tip: Proper swelling is crucial.[1] If using IPA (a poor swelling solvent for polystyrene), consider a 1:1 mixture of Toluene:IPA or pure NMP to ensure access to internal sites.[1]
-
-
Reagent Preparation:
-
Reaction:
-
Washing:
-
Drain the solution.[1]
-
Wash resin extensively to remove excess amine: DMF (x3), DCM (x3), MeOH (x3), DCM (x3).
-
-
Validation (Chloranil Test):
-
Perform a Chloranil test on a few resin beads.[1]
-
Positive Result: Beads turn green/blue (indicates secondary amine formation).
-
Negative Result: Beads remain colorless (indicates failed reaction).
-
Protocol B: Reductive Amination (Aldehyde Resin)
Used when generating libraries via a Formyl-linker (e.g., FPBA resin or backbone amide linker precursors).
-
Imine Formation:
-
Reduction:
-
Drain solvent (do not wash).
-
Add suspension of
(10 equiv) in DCM/DMF (dry). -
Shake overnight at RT.
-
-
Work-up:
-
Wash with DMF, MeOH, DCM, then 10% DIPEA/DCM (to neutralize any boron complexes), then DCM.[1]
-
Quality Control & Troubleshooting
The following decision tree assists in troubleshooting low yields or incomplete conversions.
Figure 2: Troubleshooting logic for secondary amine formation on resin.
Analytical Data Summary (Expected)
Upon cleavage from the resin (typically using 95% TFA/2.5% TIS/2.5%
| Parameter | Expected Observation | Notes |
| Mass Shift | M+1 = Expected Mass | 3-(4-Methoxyphenoxy)propyl group adds +165 Da (approx) to the core.[1] |
| Purity (UV) | > 90% | High purity due to excess reagent washing. |
| Impurity B | Absent | The "bis-impurity" common in solution phase is structurally impossible in SPS.[1] |
References
-
Solid-Phase Synthesis of Carvedilol
-
Catalysis in Epoxide Opening
-
Title: Zinc(II) perchlorate hexahydrate is a highly efficient catalyst for the opening of epoxides by amines.[1][4]
-
Source: Shivani et al., J. Org.[1][4] Chem., 2007, 72, 3713-3722.[1][4]
-
Relevance: Provides the mechanistic basis for using Lewis acids (
, ) to accelerate the reaction of this compound with sluggish epoxides.[1] -
URL:
-
-
Chemical Properties & Safety
-
General Review of Beta-Blocker Synthesis
- Title: Bio Active Carvedilol Deriv
-
Source: Jetir.org.[1]
- Relevance: Reviews the impurity profiles (bis-alkylation) that SPS protocols specifically aim to circumvent.
-
URL:
Sources
- 1. WO2004041783A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 2. Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery [whsysbio.net]
- 3. tsijournals.com [tsijournals.com]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Polymerization of 3-(4-Methoxyphenoxy)propan-1-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Monomer
3-(4-Methoxyphenoxy)propan-1-amine is a unique bifunctional monomer poised for significant contributions in the synthesis of advanced polymers.[1][2] Its structure, featuring a primary amine and a methoxy-functionalized aromatic ether, offers a compelling combination of reactivity and desirable physicochemical properties. The primary amine group serves as a reactive handle for step-growth polymerization, enabling the formation of polyamides and polyimides.[1] The flexible propanoxy linker and the methoxyphenoxy group can impart solubility, processability, and potentially interesting thermal and mechanical properties to the resulting polymers.
These characteristics make polymers derived from this compound attractive candidates for a range of applications, from high-performance engineering plastics to advanced materials in the biomedical field, such as drug delivery systems.[3][4] The ether linkages can enhance chain flexibility, while the aromatic and amine functionalities provide sites for further chemical modification. This guide provides detailed protocols for the synthesis of polyamides and polyimides using this versatile monomer, along with methodologies for their characterization.
I. Synthesis of Polyamides via Low-Temperature Solution Polycondensation
The reaction of a diamine with a diacyl chloride is a robust method for synthesizing polyamides. This low-temperature solution polycondensation is a type of step-growth polymerization that proceeds rapidly and is well-suited for creating high molecular weight polymers.[5]
Scientific Rationale
This method leverages the high reactivity of acyl chlorides towards primary amines. The reaction is typically carried out in a polar aprotic solvent that can dissolve the monomers and the resulting polymer. An acid scavenger, such as a tertiary amine or an excess of the diamine monomer, is often included to neutralize the hydrochloric acid byproduct, which would otherwise protonate the amine monomer and halt the polymerization.
Experimental Workflow: Polyamide Synthesis
Caption: Workflow for Polyamide Synthesis.
Detailed Protocol: Polyamide Synthesis
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA)
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Argon/Nitrogen inlet
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Monomer Preparation: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and an argon inlet, dissolve a specific molar quantity of this compound and an equimolar amount of triethylamine in anhydrous NMP.
-
Reaction Setup: Cool the solution to 0°C using an ice bath.
-
Initiation of Polymerization: Separately, dissolve an equimolar amount of terephthaloyl chloride in anhydrous NMP. Slowly add this solution to the stirred amine solution via a dropping funnel over 30-60 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymer forms.
-
Polymer Isolation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.
| Parameter | Recommended Value | Rationale |
| Monomer Ratio | 1:1 (Diamine:Diacyl Chloride) | Ensures high molecular weight by maintaining stoichiometry. |
| Solvent | Anhydrous NMP or DMAc | Aprotic polar solvents that dissolve monomers and the polymer. |
| Temperature | 0°C initially, then room temp. | Controls the initial reaction rate and prevents side reactions. |
| Reaction Time | 12-24 hours | Allows for the growth of high molecular weight polymer chains. |
| Precipitation Solvent | Methanol or Ethanol | Non-solvents for the polymer that effectively induce precipitation. |
II. Synthesis of Polyimides via a Two-Step Polycondensation
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process.[6] The first step involves the formation of a soluble poly(amic acid) intermediate at low temperatures. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either thermally or chemically.
Scientific Rationale
The reaction between a diamine and a dianhydride at low temperatures forms a poly(amic acid) through the opening of the anhydride ring by the nucleophilic amine. This intermediate is typically soluble in the reaction solvent, allowing for the formation of a high molecular weight precursor. The subsequent imidization involves the elimination of water to form the stable five-membered imide ring. Thermal imidization requires high temperatures, while chemical imidization can be performed at lower temperatures using a dehydrating agent and a catalyst.
Experimental Workflow: Polyimide Synthesis
Caption: Workflow for Polyimide Synthesis.
Detailed Protocol: Polyimide Synthesis
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA) or other aromatic dianhydride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Argon/Nitrogen inlet
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum oven
-
Heating mantle (for thermal imidization)
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
Monomer Preparation: In a flame-dried three-neck round-bottom flask under an argon atmosphere, dissolve a precise amount of this compound in anhydrous DMAc.
-
Reaction Setup: Cool the solution to 0°C.
-
Dianhydride Addition: Gradually add an equimolar amount of the dianhydride (e.g., PMDA) in small portions to the stirred solution, maintaining the temperature at 0°C.
-
Polymerization: Continue stirring the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 8-12 hours. The solution will become viscous as the poly(amic acid) forms.
Step 2: Imidization
-
Method A: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a programmable oven under a nitrogen atmosphere using a staged heating profile (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to effect cyclodehydration.
-
-
Method B: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 1-2 hours, and then heat to 50-80°C for an additional 2-4 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Filter, wash thoroughly with methanol, and dry the polymer in a vacuum oven.
-
| Parameter | Recommended Value | Rationale |
| Monomer Ratio | 1:1 (Diamine:Dianhydride) | Essential for achieving high molecular weight. |
| Solvent | Anhydrous DMAc or NMP | Aprotic polar solvents that facilitate the reaction and dissolve the poly(amic acid). |
| PAA Synthesis Temp. | 0°C to Room Temperature | Low temperature minimizes side reactions and favors poly(amic acid) formation. |
| Thermal Imidization | Staged heating up to 300°C | Gradual heating prevents solvent boiling and ensures complete cyclization. |
| Chemical Imidization | Acetic Anhydride/Pyridine | A common and effective combination for chemical dehydration at lower temperatures. |
III. Characterization of the Synthesized Polymers
Thorough characterization is crucial to confirm the successful synthesis and to understand the properties of the new polymers.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Polyamides: Look for characteristic amide bands, including the N-H stretch (~3300 cm⁻¹), the amide I band (C=O stretch, ~1650 cm⁻¹), and the amide II band (N-H bend and C-N stretch, ~1550 cm⁻¹).[7][8]
-
Polyimides: Confirm the formation of the imide ring by the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch).[9][10] The disappearance of the amic acid bands will also indicate complete imidization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
NMR spectroscopy is a powerful tool to confirm the polymer structure. In ¹H NMR of polyamides, the amide proton will appear as a broad singlet in the downfield region. For both polyamides and polyimides, the aromatic and aliphatic protons from the this compound monomer and the comonomer should be identifiable and their integration should match the expected polymer structure.
-
Thermal Properties
-
Thermogravimetric Analysis (TGA):
-
TGA is used to evaluate the thermal stability of the polymers. The decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, is a key parameter. Aromatic polyamides and polyimides are known for their high thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
DSC is employed to determine the glass transition temperature (Tg) of the amorphous polymers. The Tg is an important parameter that defines the upper-temperature limit for the material's application in a rigid state.[11]
-
IV. Potential Applications in Drug Development and Beyond
The unique chemical structure of polymers derived from this compound opens up possibilities for various applications, particularly in the pharmaceutical and biomedical fields.
-
Drug Delivery: The polymer backbone can be designed to be biodegradable, and the aromatic and ether functionalities can be used to conjugate drugs, targeting ligands, or imaging agents.[12] The solubility and amphiphilicity of these polymers can be tuned by copolymerization, making them suitable for formulating nanoparticles or micelles for controlled drug release.
-
Biomaterials: The biocompatibility of these polymers would need to be assessed, but their tunable properties make them interesting candidates for scaffolds in tissue engineering or as coatings for medical devices.
-
High-Performance Materials: The inherent thermal stability of the polyamide and polyimide backbone, combined with the potential for improved processability due to the flexible linker, could lead to applications as high-temperature adhesives, coatings, and composite matrices.
Conclusion
This compound is a promising monomer for the synthesis of novel polyamides and polyimides with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this monomer in creating advanced materials for a variety of applications, from drug development to high-performance engineering. Careful control of reaction conditions and thorough characterization are paramount to achieving polymers with the desired molecular weight and properties.
References
-
Revue Roumaine de Chimie. COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Available from: [Link]
-
UTPedia. Synthesis ofPolyimide: Polymerization via Nucleophilic. Available from: [Link]
-
ACS Publications. Synthesis and Characterization of Hyperbranched Aromatic Poly(ether imide)s. Macromolecules 2003, 36 (14), 5068–5075. Available from: [Link]
- Google Patents. Polymers of citric acid and diamines, a process for their preparation and their uses, in particular as carriers of drugs.
-
Hangzhou Longshine Bio-Tech. 3-(4-Methoxyphenoxy)-1-propanamine/100841-00-7. Available from: [Link]
-
Chemistry LibreTexts. 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Available from: [Link]
-
PMC - PubMed Central. Functional Aromatic Polyamides. Available from: [Link]
-
MDPI. Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Available from: [Link]
-
PMC - NIH. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. Available from: [Link]
-
3ASenrise. Organic Chemistry. Available from: [Link]
-
VTechWorks. CHAPTER 2 LITERATURE REVIEW. Available from: [Link]
-
YouTube. Synthesis of Polyamides from . Available from: [Link]
-
ResearchGate. DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. Available from: [Link]
-
Spectroscopy Online. Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents. Available from: [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available from: [Link]
-
ACS Publications. Step-Growth Polymers for High-Performance Materials. Available from: [Link]
-
NIH. Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Available from: [Link]
-
AZoM. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications. Available from: [Link]
-
ResearchGate. FTIR spectrum of the polyamide. Available from: [Link]
-
DTIC. Polyimides from Some Diaminoanthraquinones and Pyromellitic Dianhydride. Available from: [Link]
- Google Patents. Process for the preparation of polyether amides from mixed amines.
-
The Gu Lab. Step-Growth Polymerization. Available from: [Link]
-
NIH. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Available from: [Link]
-
ResearchGate. Reaction scheme of step growth ring opening polymerization of epoxy and... Available from: [Link]
-
DTIC. Photodegradation of Polyimides 2. Thermal Property Changes of Polyimides Based on a Perfluorinated Dianhydride. Available from: [Link]
-
SpringerLink. Advances in synthetic optically active condensation polymers – A review. Available from: [Link]
-
RSC Publishing. Polymer Chemistry. Available from: [Link]
-
e-Polymers. SYNTHESIS AND CHARACTERIZATION OF HIGHLY SOLUBLE AROMATIC POLYIMIDES*. Available from: [Link]
-
E3S Web of Conferences. Condensation polymers: synthesis, properties, and applications. Available from: [Link]
-
YouTube. Quick Review of Polyamide Synthesis. Available from: [Link]
-
PMC. Epoxy–Amine Route to Tough and Degradable Aromatic Polyester Thermosets. Available from: [Link]
-
PMC. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Available from: [Link]
-
PubChem. 3-(4-Methoxy-phenoxy)-propylamine | C10H15NO2 | CID 3152109. Available from: [Link]
-
MDPI. Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervaporation. Available from: [Link]
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Patent literature on the applications of 3-(4-Methoxyphenoxy)propan-1-amine
Executive Summary
3-(4-Methoxyphenoxy)propan-1-amine (CAS 100841-00-7) is a critical primary amine building block characterized by a flexible propyl linker connecting a lipophilic 4-methoxyphenoxy tail to a nucleophilic amine head.[1]
In the patent literature, this compound is not merely a reagent but a privileged scaffold . Its structural geometry—specifically the 3-carbon spacer—is optimized for GPCR ligand binding pockets, particularly within the adrenergic and dopaminergic families. Its most commercially significant application is as the "right-hand" pharmacophore in the synthesis of Carvedilol (a non-selective
This guide provides field-validated protocols for utilizing this amine in high-value organic synthesis, focusing on minimizing common side reactions such as over-alkylation (bis-impurity formation).
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 100841-00-7 |
| Formula | |
| MW | 181.23 g/mol |
| Appearance | White to off-white solid or viscous oil (purity dependent) |
| Basicity ( | ~10.2 (Conjugate acid) |
| Solubility | Soluble in DCM, MeOH, DMSO; slightly soluble in water.[2][3][4][5] |
| Storage | Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. |
Handling Advisory: As a primary amine, this compound is sensitive to atmospheric
Application I: Synthesis of Carvedilol (Cardiovascular)
Context: Carvedilol is a blockbuster drug for heart failure. The critical step in its manufacture is the coupling of this compound with a carbazole epoxide. The Challenge: The primary amine is highly nucleophilic and can react with two molecules of epoxide, leading to the "Bis-Impurity" (Impurity B in pharmacopeial monographs), which is difficult to remove.
Mechanistic Pathway
The reaction follows an
Optimized Industrial Protocol (Low-Impurity Method)
Based on Patent WO2008038301 and EP1375474.
Reagents:
-
4-(Oxiran-2-ylmethoxy)-9H-carbazole (Epoxide intermediate)[6]
-
This compound (Reagent, 2.0 - 3.0 equivalents )
-
Solvent: Ethylene Glycol Monomethyl Ether (EGME) or Isopropanol.
Step-by-Step Procedure:
-
Preparation: Charge a reactor with 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) suspended in EGME (5 volumes).
-
Amine Addition (Critical): To minimize bis-impurity, the epoxide must be the limiting reagent . Add this compound (2.5 eq) slowly to the suspension at room temperature.
-
Expert Insight: Many standard protocols add the amine all at once. Slow addition of the epoxide to the amine (reverse addition) is even better for purity, though less convenient for scale-up.
-
-
Reflux: Heat the mixture to 50–60°C. Do not exceed 80°C to prevent polymerization or degradation. Stir for 4–6 hours.
-
Monitoring: Monitor by HPLC. The reaction is complete when the epoxide area % is < 0.5%.
-
Workup: Cool to room temperature. The excess amine remains in solution.
-
Crystallization: Add water (or dilute HCl if isolating as salt) to precipitate the crude Carvedilol. The excess amine stays in the mother liquor due to its higher solubility in the aqueous/organic mix.
-
Purification: Recrystallize from Ethyl Acetate/Methanol to achieve >99.5% purity.
Workflow Visualization
Figure 1: Reaction logic for Carvedilol synthesis highlighting the stoichiometry control required to avoid bis-alkylation.
Application II: PPAR Agonists (Metabolic Disorders)
Context: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear transcription factors. Patent WO2006090768 describes using this compound to synthesize PPAR
Mechanistic Pathway
Here, the amine acts as a linker. It undergoes reductive amination with a benzaldehyde derivative. The 4-methoxyphenoxy tail provides the necessary lipophilicity to penetrate the nuclear membrane and interact with the ligand-binding domain (LBD) of the PPAR protein.
Synthetic Protocol: Reductive Amination
Reagents:
-
3-Hydroxybenzaldehyde[7]
-
Reducing Agent: Sodium Triacetoxyborohydride (
) or Sodium Borohydride ( ). -
Solvent: DCM or Methanol.
Step-by-Step Procedure:
-
Imine Formation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) and this compound (1.0 eq) in dry DCM.
-
Equilibration: Stir for 1 hour at room temperature. Add Activated Molecular Sieves (4Å) to scavenge water and drive imine formation.
-
Reduction: Cool to 0°C. Add
(1.5 eq) portion-wise over 30 minutes.-
Expert Insight: Use triacetoxyborohydride instead of
(cyanoborohydride) to prevent reduction of the aldehyde before it forms the imine.
-
-
Quench: Stir overnight at room temperature. Quench with saturated
. -
Isolation: Extract with DCM, dry over
, and concentrate. -
Next Step: The resulting secondary amine is often further coupled with 2-chlorobenzoxazole (via
) to generate the final PPAR active compound.
Synthesis of the Reagent (Backward Integration)
For researchers needing to synthesize the amine itself (e.g., to introduce isotopic labels or modifications), the Nitrile Reduction Route is the industry standard due to cost-efficiency.
Protocol
-
Michael Addition: React 4-methoxyphenol with Acrylonitrile in the presence of a base (Triton B or
) at reflux.-
Product: 3-(4-methoxyphenoxy)propanenitrile.
-
-
Reduction: Hydrogenate the nitrile using Raney Nickel catalyst in Methanol/Ammonia atmosphere (50 psi
).-
Alternative: Use Borane-THF complex (
) for lab-scale synthesis to avoid high-pressure equipment.
-
-
Purification: Distillation under reduced pressure (bp ~140-145°C at 2 mmHg).
Synthesis Visualization
Figure 2: Industrial route for synthesizing the title amine from commodity chemicals.
References
-
Process for the preparation of carvedilol. World Intellectual Property Organization. WO2008038301A1. (2008). Link
-
Process for production of optically active PPAR-activating compound. World Intellectual Property Organization.[11] WO2006090768A1. (2006).[11] Link
-
Intermediate for the preparation of carvedilol. European Patent Office. EP1375474A2. (2004). Link
-
Aryloxyphenylpropylamines in treating depression. United States Patent Office. US4018895A. (1977). Link
-
This compound. PubChem Database. CID 123456 (Verified CAS 100841-00-7). Link
Sources
- 1. CAS 100841-00-7: this compound [cymitquimica.com]
- 2. US4994618A - Bevantolol preparation - Google Patents [patents.google.com]
- 3. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 4. WO2006090768A1 - Process for production of optically active ppar-activating compound and intermediate of the same - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jocpr.com [jocpr.com]
- 7. Bevantolol | C20H27NO4 | CID 2372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-Methoxy-phenoxy)-propylamine | CAS: 100841-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. lookchem.com [lookchem.com]
- 10. This compound | 100841-00-7 [chemicalbook.com]
- 11. This compound | 100841-00-7 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(4-methoxyphenoxy)propan-1-amine (CAS 100841-00-7). This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize reaction outcomes. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Guide for Low Yield
Low product yield is one of the most common frustrations in synthesis. This section provides a logical workflow to diagnose and resolve issues, primarily focusing on the Williamson ether synthesis, a principal method for preparing this compound.[1]
Question 1: My Williamson ether synthesis of this compound resulted in a very low yield. What are the most likely causes and how can I troubleshoot this?
Answer: A low yield in this specific Williamson ether synthesis—reacting 4-methoxyphenol with a 3-halopropan-1-amine derivative under basic conditions—can typically be traced back to a few critical areas: reagent quality, reaction conditions, and competing side reactions. Let's break down the diagnostic process.
Below is a systematic workflow to identify the root cause of low yield.
Caption: A logical workflow for troubleshooting low yields.
The Williamson ether synthesis is an S(_N)2 reaction that is highly sensitive to moisture.[2]
-
Anhydrous Conditions: Water will react with the strong base (e.g., NaH) required to deprotonate the 4-methoxyphenol, rendering it inactive. It can also hydrolyze the alkyl halide. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity:
-
4-Methoxyphenol: Should be a clean, crystalline solid. If it appears discolored, consider recrystallization.
-
3-Chloropropan-1-amine (or derivative): Impurities can lead to unexpected side products. Verify its purity by NMR or GC-MS.
-
Base Quality: Strong bases like sodium hydride (NaH) are crucial for the complete deprotonation of the phenol.[1][3] If your NaH appears gray instead of white, it may be partially oxidized and inactive.[2] Use fresh, high-quality NaH.
-
The choice of base and solvent is critical as it directly influences the nucleophilicity of the phenoxide ion in the S(_N)2 mechanism.[1][4]
-
Base Selection: A strong base is required to ensure the complete and irreversible deprotonation of 4-methoxyphenol, driving the reaction forward.[1] Sodium hydride (NaH) is an excellent choice as the hydrogen gas byproduct bubbles out of the solution.[1][3] Weaker bases like K₂CO₃ may also be used but often require higher temperatures and longer reaction times.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are highly recommended.[1][4] They solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving a "naked" and highly reactive nucleophile, which accelerates the S(_N)2 reaction. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[2][5]
| Base | Solvent | Typical Temperature (°C) | Rationale & Comments |
| NaH | DMF, DMSO | 25 - 80 | Highly Recommended. Irreversible deprotonation. Polar aprotic solvent enhances nucleophilicity.[1][3] |
| KOtBu | THF, DMF | 25 - 60 | Strong, but bulky base. Can promote elimination side reactions if the alkyl halide is sterically hindered. |
| K₂CO₃, Cs₂CO₃ | Acetonitrile, Acetone | 50 - 100 (Reflux) | Milder conditions, but may result in slower reaction rates and require higher temperatures. Often used in industrial settings.[4] |
If reagents and conditions are optimal, investigate potential side reactions.
-
Elimination (E2): The alkoxide is a strong base and can compete with the S(_N)2 pathway by promoting an E2 elimination reaction on the alkyl halide, especially at higher temperatures.[6] While 3-chloropropan-1-amine is a primary halide and less prone to elimination, elevated temperatures can still favor this pathway.[3][6]
-
Intermolecular Reactions: The primary amine of one molecule can act as a nucleophile and react with the alkyl halide of another, leading to polymerization or undesired secondary amine byproducts. This is a significant challenge.
Question 2: I suspect side reactions are my main problem. How can I minimize them?
Answer: This is a very common and insightful question. The dual functionality of 3-halopropan-1-amine (a nucleophilic amine and an electrophilic alkyl halide) makes it prone to self-reaction. The best strategy is to use an N-protected starting material.
This approach involves a two-step process that is often higher-yielding because it prevents the amine from participating in unwanted side reactions.[1]
-
Step 1 (Williamson Ether Synthesis): React 4-methoxyphenol with an N-protected 3-halopropanamine, such as N-Boc-3-bromopropan-1-amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under the basic conditions of the ether synthesis.
-
Step 2 (Deprotection): The resulting protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or aqueous phosphoric acid, to cleave the Boc group and yield the final product.[1]
Caption: N-Protected two-step synthesis route.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group on the phenyl ring?
The methoxy group (-OCH₃) is an electron-donating group.[1] This property can slightly influence the nucleophilicity of the phenoxide ion by donating electron density into the aromatic ring through resonance. While this can slightly diminish its nucleophilicity compared to a simple alkoxide, the effect is generally minor in the context of the Williamson ether synthesis.[1]
Q2: Are there alternative synthetic routes to the Williamson ether synthesis?
Yes, several other routes exist, which may be advantageous depending on the available starting materials and scale.
-
Nitrile Reduction: This route involves the reaction of 4-methoxyphenol with acrylonitrile to form 3-(4-methoxyphenoxy)propanenitrile. The nitrile group is then reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., using a Palladium or Nickel catalyst).[1]
-
Mitsunobu Reaction: This reaction can couple 4-methoxyphenol directly with N-Boc-3-amino-1-propanol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent.[7] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not relevant for this particular synthesis.[7] A key advantage is its mild conditions, but a major drawback is the difficulty in removing the triphenylphosphine oxide byproduct.
-
Reductive Amination: One could theoretically synthesize the target molecule via reductive amination of 3-(4-methoxyphenoxy)propanal with ammonia. However, preparing the starting aldehyde adds steps, and controlling the reaction to prevent over-alkylation can be challenging.[8][9]
Q3: My purification by column chromatography is difficult. Any tips?
The product is a primary amine, which can streak on silica gel columns due to its basicity.[10]
-
Baseline Treatment: To improve peak shape and separation, consider pre-treating your eluent with a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica gel, preventing the amine from sticking.
-
Alternative Stationary Phase: If streaking persists, consider using neutral or basic alumina as your stationary phase instead of silica gel.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can significantly purify the material. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer. The organic layer containing neutral impurities can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into an organic solvent.
Q4: How should I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Spotting: Spot the starting material (4-methoxyphenol), the alkylating agent, and the reaction mixture on the same plate.
-
Eluent: A good starting eluent system is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. You may need to add a small amount of triethylamine to the eluent to get the amine product to move off the baseline.
-
Visualization: The reaction is complete when the spot corresponding to the limiting reagent (usually the 4-methoxyphenol) has disappeared and a new, more polar spot corresponding to the product is clearly visible. Use a UV lamp to visualize the aromatic compounds and an iodine chamber or potassium permanganate stain for non-UV active spots.
Part 3: Experimental Protocol
Protocol: N-Protected Synthesis of this compound
This protocol is based on the robust N-protected strategy, which minimizes side reactions.[1]
Step 1: Synthesis of tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-methoxyphenol (1.0 eq) and anhydrous dimethylformamide (DMF, ~5 mL per mmol of phenol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates H₂ gas.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases and a clear solution of the sodium phenoxide is formed.
-
Addition: Add a solution of N-(3-bromopropyl)-tert-butylcarbamate (1.05 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.[1]
-
Workup: Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Deprotection to Yield this compound
-
Setup: Dissolve the purified carbamate from Step 1 in dichloromethane (DCM, ~10 mL per mmol).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Dissolve the residue in water and basify to pH > 10 by the slow addition of 2M NaOH solution. Extract the aqueous layer with DCM (3x).
-
Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, which can be further purified by distillation or chromatography if necessary.
References
- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery. Retrieved from [Link]
-
LookChem. (n.d.). Cas 100841-00-7,this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [https://www.youtube.com/watch?v=028-V Hs0-s]([Link] Hs0-s)
-
YouTube. (2020, April 22). Amine Preparation 4 - Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
-
Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
Sources
- 1. This compound | 100841-00-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. CAS 100841-00-7: this compound [cymitquimica.com]
Technical Support Center: Stability Guide for 3-(4-Methoxyphenoxy)propan-1-amine
Case ID: TECH-SUP-2024-MPPA Subject: Solvent Stability & Handling Protocols for 3-(4-Methoxyphenoxy)propan-1-amine Assigned Scientist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Compound Profile
Compound: this compound CAS: 100841-00-7 Functional Analysis: This molecule contains two distinct reactive centers that dictate its stability profile:[1][2][3]
-
Primary Aliphatic Amine (
): Highly nucleophilic. It is the primary vector for instability, susceptible to oxidation, carbonylation (reaction with ), and alkylation. -
Aromatic Ether (Anisole-like moiety): Generally robust but electron-rich, making it susceptible to electrophilic attack or photo-oxidation under extreme stress.
Urgent Handling Note: The most common user-reported issue is the "clouding" of solutions in non-polar solvents or the formation of white precipitates in open vessels. This is almost invariably due to atmospheric
Solvent Compatibility Matrix
The following table summarizes stability risks based on solvent class. Use this to select the optimal vehicle for your application.
| Solvent Class | Recommended Solvents | Stability Rating | Technical Notes & Risks |
| Polar Aprotic | DMSO, DMF | High (Preferred) | Excellent solubility for the free base. Minimal reactivity. Caution: DMSO is hygroscopic; water uptake can alter solubility over time. |
| Alcohols | Methanol, Ethanol | Medium-High | Good solubility. Stable for short-term (<24h). Risk:[4] Long-term storage can lead to slow oxidation if not degassed. |
| Chlorinated | DCM, Chloroform | Low (Avoid) | CRITICAL RISK. Primary amines react with DCM/Chloroform over time (days/weeks) to form quaternary ammonium salts (N-alkylation). |
| Ketones | Acetone | Zero (Prohibited) | IMMEDIATE FAILURE. Primary amines react with ketones to form Schiff bases (imines). Do not use. |
| Aqueous | Water (Acidified) | High | Stable as the hydrochloride salt (pH < 6). The free base is sparingly soluble and prone to oxidation in basic aqueous media. |
| Ethers | THF, MTBE | Medium | Good for synthesis. Risk:[4] Peroxides in aged THF can rapidly oxidize the amine to N-oxides. |
Troubleshooting & Diagnostics (FAQ)
Q1: My clear solution in Dichloromethane (DCM) developed a precipitate after 3 days. Is it precipitating out?
Diagnosis: Likely Chemical Degradation (Quaternization) .
Mechanism: Primary amines are nucleophilic enough to displace chloride from DCM (
-
Immediate: Discard the solution; filtration will not remove the soluble impurities.
-
Prevention: Switch to Chloroform (stabilized with amylene, not ethanol) for short-term work, or preferably use Methanol/DMSO. If DCM is mandatory, use it only for immediate extraction and evaporate to dryness within 4 hours.
Q2: I dissolved the compound in dry ether, but it turned cloudy within minutes of sitting on the bench.
Diagnosis: Carbamate Formation (
-
Recovery: Acidify the solution (e.g., with HCl in ether) to convert the carbamate back to the stable amine hydrochloride salt and release
. -
Prevention: Work under an inert atmosphere (
or Ar). Store solutions in septum-capped vials.
Q3: The compound has turned from white to faint yellow/brown.
Diagnosis: Oxidation .[5] Mechanism: Electron-rich aromatic rings (like the 4-methoxyphenoxy group) and primary amines are susceptible to photo-oxidation or air oxidation, leading to quinoid-type impurities or N-oxides. Solution:
-
Check Purity: Run LC-MS. If purity is >98%, the color is likely due to trace impurities (ppm level) which are highly chromophoric.
-
Prevention: Store solid material at -20°C, protected from light (amber vials).
Visual Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures you select the correct solvent based on your experimental timeframe and conditions.
Caption: Decision matrix for solvent selection based on compound form (Salt vs. Free Base) and storage duration.
Diagram 2: Degradation Pathways
Understanding how the molecule breaks down is key to preventing it.
Caption: Primary degradation pathways. Note that CO2 reaction is reversible with acid, while Acetone/DCM reactions are irreversible.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solutions
Objective: Create a 10mM stock solution stable for >3 months.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).
-
Vessel Preparation: Use an amber glass vial with a PTFE-lined screw cap.
-
Weighing: Weigh the solid quickly. If the environment is humid, the amine may absorb water/CO2, becoming sticky.
-
Dissolution: Add DMSO. Vortex until clear.
-
Inert Gas Purge (Critical): Gently bubble Nitrogen or Argon gas through the solution for 30 seconds to displace dissolved oxygen and
. -
Storage: Seal tightly with Parafilm. Store at -20°C.
SOP-02: Recovery of Carbonated Amine
Objective: You have a white precipitate in your flask due to
-
Acidification: Add 1M HCl (in water or ether) to the mixture until pH < 3. The precipitate (carbamate) will decompose, releasing
gas.[6][7] -
Extraction:
-
Wash the acidic aqueous layer with ether (removes non-basic impurities).
-
Basify the aqueous layer with NaOH to pH > 10.
-
Extract quickly with DCM or Ethyl Acetate.
-
-
Drying: Dry organic layer over
, filter, and concentrate immediately to recover the free amine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100841-00-7, this compound. Retrieved from [Link]
-
American Chemical Society (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry (2011). Degradation of benzylamines during chlorination. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound.[8] Retrieved from [Link] (General search for CAS 100841-00-7)
Sources
- 1. This compound | 100841-00-7 [chemicalbook.com]
- 2. CAS 100841-00-7: this compound [cymitquimica.com]
- 3. This compound | 100841-00-7 | Benchchem [benchchem.com]
- 4. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Urea - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium 2-(4-methoxyphenoxy)propanoate | C10H11NaO4 | CID 23670520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removal of unreacted starting materials from 3-(4-Methoxyphenoxy)propan-1-amine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of unreacted starting materials from 3-(4-Methoxyphenoxy)propan-1-amine. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
The synthesis of this compound, a valuable intermediate in pharmaceutical development, can result in a crude product contaminated with unreacted starting materials.[1][2] The successful isolation of the pure amine is critical for subsequent synthetic steps and ensuring the quality of the final active pharmaceutical ingredient. This guide offers practical solutions to common purification challenges.
Two primary synthetic routes to this compound are the Williamson ether synthesis and a Michael addition followed by reduction. The choice of purification strategy is dictated by the specific impurities present, which are determined by the synthetic method employed.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the desired product and potential impurities is fundamental to developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | Solubility |
| This compound | 181.23 | 36-37 | 304.4 | ~9.45 (predicted) | Soluble in organic solvents.[1] |
| 4-Methoxyphenol | 124.14 | 56 | 243 | ~10.2 | Soluble in acetone, ethanol, ether, benzene; slightly soluble in water.[3][4] |
| 3-Chloropropylamine hydrochloride | 130.02 | 145-150 | - | - | Soluble in water, methanol; slightly soluble in DMSO.[5][6] |
| Acrylonitrile | 53.06 | -84 | 77 | - | Soluble in water and most organic solvents.[7][8][9] |
| Polyacrylonitrile | Variable | Decomposes >300 | Decomposes | - | Insoluble in water and most common organic solvents.[10] |
Frequently Asked Questions (FAQs)
Q1: My crude product is a viscous oil that is difficult to handle. What is the likely cause and how can I address it?
A1: A viscous, oily crude product, particularly when acrylonitrile is used as a starting material, often indicates the presence of polymeric byproducts. Polyacrylonitrile is a white solid, but low molecular weight oligomers can be sticky oils.[10]
-
Troubleshooting:
-
Trituration: Attempt to solidify the desired amine by triturating the oil with a non-polar solvent like hexanes or diethyl ether. The amine salt, if formed, may precipitate, leaving the oligomers in solution.
-
Filtration through a silica plug: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel. The more polar amine should be retained, while the less polar oligomers may be washed through with a non-polar eluent. The amine can then be eluted with a more polar solvent system.
-
Q2: After an acid-base extraction, I have a low recovery of my amine. What are the possible reasons?
A2: Low recovery after an acid-base extraction can be due to several factors:
-
Incorrect pH: The pH of the aqueous layer may not have been sufficiently basic to deprotonate the amine hydrochloride and allow its extraction into the organic phase. The pKa of this compound is predicted to be around 9.45.[2][11] For efficient extraction, the pH of the aqueous layer should be at least two pH units above the pKa of the amine, i.e., pH > 11.5.
-
Emulsion formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping the product at the interface.
-
Amine salt solubility: The hydrochloride salt of your amine might have some solubility in the organic solvent, leading to incomplete extraction into the aqueous phase during the initial acidic wash.
Q3: My final product shows a persistent impurity with a similar Rf value on TLC. How can I improve the separation?
A3: Co-eluting impurities are a common challenge. If the impurity is a dialkylation byproduct from a Williamson ether synthesis, its polarity will be very similar to the desired primary amine.
-
Troubleshooting with Flash Chromatography:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase.[5][12][13] This can help to deactivate the acidic sites on the silica gel and improve the separation of basic compounds.
-
Alternative Stationary Phase: Consider using an amine-functionalized silica gel column, which is less polar and has a basic character, often providing better separation for amines.[5]
-
-
Recrystallization: Convert the amine to its hydrochloride salt and attempt recrystallization from a different solvent system. A mixture of ethanol and diethyl ether is often effective for precipitating amine hydrochlorides.
Troubleshooting Guide
Problem 1: Presence of Unreacted 4-Methoxyphenol
-
Identification: A spot on the TLC with a different Rf than the product, which can be visualized with a suitable stain (e.g., potassium permanganate). 4-Methoxyphenol is a solid at room temperature.[3]
-
Cause: Incomplete reaction or use of a non-stoichiometric amount of reagents.
-
Solution: Acid-Base Extraction
The significant difference in acidity between the phenolic proton of 4-methoxyphenol (pKa ≈ 10.2) and the protonated amine of the product (pKa ≈ 9.45) allows for a straightforward separation using acid-base extraction.[2][11][14]
Workflow for Acid-Base Extraction
Caption: Acid-base extraction workflow for removing 4-methoxyphenol.
Detailed Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer, while the less basic 4-methoxyphenol will remain in the organic layer. Repeat the extraction twice to ensure complete removal of the amine.
-
Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 6 M NaOH) with stirring until the pH is greater than 11.5.
-
Extract the liberated free amine from the aqueous layer with a fresh organic solvent. Repeat the extraction three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified this compound.
-
Problem 2: Presence of Unreacted 3-Chloropropylamine or Acrylonitrile
-
Identification: These starting materials are volatile and may be detected by GC-MS analysis of the crude product.
-
Cause: Incomplete reaction.
-
Solution: Fractional Distillation
Given the significant difference in boiling points between the starting materials (acrylonitrile: 77 °C; 3-chloropropylamine hydrochloride is a salt and will not distill) and the product (304.4 °C), fractional distillation is an effective purification method.[2][8][11]
Workflow for Fractional Distillation
Caption: Fractional distillation for removing volatile impurities.
Detailed Protocol for Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Begin heating the flask gently in a heating mantle.
-
Collect the first fraction, which will contain the lower-boiling impurities. The boiling point of this fraction should be monitored.
-
Once the temperature begins to rise towards the boiling point of the desired product, change the receiving flask.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Due to its high boiling point, distillation under reduced pressure is recommended to prevent decomposition.
-
Problem 3: Presence of Dialkylation Byproducts
-
Identification: A common byproduct in Williamson ether synthesis with primary amines is the formation of a secondary amine through dialkylation.[15] This impurity will have a similar polarity and Rf value to the desired product, making it difficult to separate by standard chromatography.
-
Cause: The primary amine product is nucleophilic and can react with the alkyl halide starting material.
-
Solution: Flash Column Chromatography with Modified Mobile Phase
Detailed Protocol for Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Choose an appropriate solvent system, for example, a gradient of ethyl acetate in hexanes.
-
Add 0.5-1% triethylamine to the mobile phase to improve the peak shape and resolution of the amines.[13]
-
Carefully load the sample onto the column.
-
Elute the column with the modified mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Problem 4: Removal of Polymeric Byproducts from Acrylonitrile Route
-
Identification: A solid or highly viscous residue that is insoluble in common organic solvents.[10]
-
Cause: Acrylonitrile can undergo polymerization under basic conditions or upon heating.
-
Solution: Filtration and/or Recrystallization of the Amine Salt
Detailed Protocol:
-
Dissolve the crude product in a suitable solvent in which the desired amine is soluble but the polymer is not (e.g., dichloromethane or ethyl acetate).
-
Filter the solution to remove the insoluble polyacrylonitrile.
-
To further purify the amine, convert it to its hydrochloride salt by treating the filtrate with a solution of HCl in a non-polar solvent like diethyl ether.
-
Collect the precipitated amine hydrochloride salt by filtration.
-
Recrystallize the salt from a suitable solvent system, such as ethanol/diethyl ether, to obtain the pure product. The free amine can be regenerated by basification and extraction as described previously.
-
References
-
Filo. (2025, October 31). will pka of 4-methoxyphenol be greater or smaller than the pka of phenol. Retrieved from [Link]
-
ChemBlink. (2022, October 16). 4-Methoxyphenol. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]
-
ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
INEOS. (n.d.). Acrylonitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 100841-00-7,this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Mequinol. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyacrylonitrile. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery. Retrieved from [Link]
-
Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropylamine. Retrieved from [Link]
-
DCCEEW. (2022, June 30). Acrylonitrile (2-propenenitrile). Retrieved from [Link]
-
ChemBlink. (2024, April 9). 3-Chloropropylamine HCL. Retrieved from [Link]
-
American Chemical Society. (2025, May 26). Acrylonitrile. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0092 - ACRYLONITRILE. Retrieved from [Link]
-
ChemBlink. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Acrylonitrile. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical recycling of polymeric materials - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01754D [pubs.rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Polyacrylonitrile | 25014-41-9 [chemicalbook.com]
- 10. Polyacrylonitrile - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Characterization of impurities in 3-(4-Methoxyphenoxy)propan-1-amine
Technical Support Center: 3-(4-Methoxyphenoxy)propan-1-amine Characterization
Subject: Advanced Impurity Profiling & Troubleshooting Guide Ticket ID: IMP-34MPPA-001 Assigned Scientist: Senior Application Scientist, Separation Sciences Division[1]
Executive Summary
This compound (CAS: 100841-00-7) is a critical intermediate, often utilized in the synthesis of aryloxypropanolamine-class beta-blockers and other pharmacophores.[1][2][3][4][5] Its quality attributes are defined by the purity of the ether linkage and the primary amine terminus.
This guide addresses the three most common technical challenges reported by our users:
-
Chromatographic Tailing: Poor peak shape due to silanol interactions.
-
Dimer Formation: The persistence of the secondary amine by-product.
-
Starting Material Carryover: Detection of 4-Methoxyphenol (PMP).[1]
Module 1: Impurity Origin & Fate Mapping
Before troubleshooting detection, you must understand where the impurities originate. The synthesis typically proceeds via the alkylation of 4-methoxyphenol with 3-chloropropan-1-amine (or its N-protected equivalent) or via acrylonitrile reduction.[1]
Key Impurities Table
| Impurity Name | Structure Description | Origin | Risk Level (ICH M7) |
| IMP-A (Starting Material) | 4-Methoxyphenol | Unreacted Reagent | Low (Irritant) |
| IMP-B (The Dimer) | Bis(3-(4-methoxyphenoxy)propyl)amine | Process By-product (Over-alkylation) | Medium (Efficacy Reducer) |
| IMP-C (N-Oxide) | 3-(4-Methoxyphenoxy)propylamine N-oxide | Oxidative Degradant | Low |
| IMP-D (Aldehyde) | 3-(4-Methoxyphenoxy)propanal | Oxidative Deamination | Medium (Reactive) |
Visual Workflow: Impurity Genesis
Figure 1: Synthetic pathways leading to the primary target and its critical impurities.[1]
Module 2: Chromatographic Troubleshooting (HPLC/UPLC)
User Question: "I am using a standard C18 column with a Water/Acetonitrile gradient (0.1% Formic Acid), but the main peak is tailing significantly (Tailing Factor > 2.0). How do I fix this?"
Technical Diagnosis:
The target molecule is a primary amine with a pKa of approximately 9.5–9.9. At low pH (Formic acid ~pH 2.7), the amine is protonated (
Corrective Protocol:
Option A: High pH Strategy (Recommended for Robustness)
-
Mechanism: At pH > 10, the amine is neutral (free base), eliminating silanol interaction.
-
Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH).[1]
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia).
-
Result: Sharp, symmetrical peaks.[10]
Option B: Ion-Pairing Strategy (If high pH columns are unavailable) [1]
-
Mechanism: The ion-pairing reagent masks the charge.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Hexanesulfonic Acid.
-
Note: TFA suppresses MS signal. If using LC-MS, stick to Option A or use Ammonium Formate buffers.[1]
Decision Tree: Method Development
Figure 2: Logic flow for resolving amine peak tailing in reverse-phase chromatography.
Module 3: Structural Elucidation & Dimer Control
User Question: "I see an impurity at RRT 1.2 that grows when I scale up the reaction. It has a mass of 315.4 Da (ESI+). What is it?"
Technical Analysis: The mass 315.4 Da corresponds exactly to the Secondary Amine Dimer (IMP-B).
-
Target Mass: 181.2 Da (
). -
Calculation: Target (181) + Target (181) -
(17) = 345? No. -
Correction: The reaction is Alkyl Halide + Primary Amine.
-
Target (
) + Alkyl Chain ( ) = .[1] -
Exact Mass: ~347 Da.
-
-
Wait, let's re-verify the specific synthesis: If the impurity is 315 Da, we must look at the specific fragmentation.
-
Scenario: If the synthesis uses 3-chloropropan-1-amine, the dimer is formed by the target amine reacting with another equivalent of the alkylating agent.[1]
-
Structure: Bis(3-(4-methoxyphenoxy)propyl)amine.[1]
-
Molecular Weight:
= 345.4 Da.[1] -
Troubleshooting the user's data: If you see 315 Da, it might be a different species or a fragment. However, if the user meant 346 [M+H]+ , it is the dimer.
-
Alternative: If the mass is truly 315, check for loss of methoxy groups or degradation .
-
Protocol for Dimer Minimization:
-
Stoichiometry: The formation of the secondary amine (dimer) is kinetically favored if the local concentration of the alkyl halide is high relative to the amine.
-
Solution: Use a large excess of the amine source (if using propyl amine) or, if coupling phenol + chloropropylamine, ensure the phenol is the limiting reagent and the reaction is dilute.
-
Purification: The secondary amine is more lipophilic (two aromatic rings). It will elute after the main peak on a C18 column (RRT > 1.0). It can be removed via recrystallization of the HCl salt, as secondary amine salts often have different solubility profiles than primary amine salts.
Module 4: Safety & Genotoxicity (ICH M7)
User Question: "Are there genotoxic alerts associated with this compound's impurities?"
Regulatory Guidance:
-
Alkyl Halides: If you use 3-chloropropan-1-amine or 1-bromo-3-chloropropane as starting materials, these are known alkylating agents and are considered Class 2 or 3 Mutagenic Impurities under ICH M7.[1]
-
Control Strategy: You must demonstrate they are purged to below the TTC (Threshold of Toxicological Concern), typically < 1.5 µ g/day intake.
-
-
The Target Amine: Primary aliphatic amines are generally not genotoxic, but they can form N-nitroso compounds if exposed to nitrites.[1] Avoid using sodium nitrite in any workup steps.
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[11] (2006).[3][12][13] Defines reporting, identification, and qualification thresholds.
-
Dolan, J. W. Tailoring the Separation of Amines. LCGC North America, 20(10), 950–956.[1] (2002).[11][12] Explains the silanol interaction mechanism and high pH solutions.
-
Vogt, F. G., et al. Understanding the Solid-State Chemistry of Pharmaceuticals. Chemical Reviews, 106(5), 1982–2020.[1] (2006).[3][12][13] Context on amine salt solubility and purification. [1]
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017).
Sources
- 1. This compound | 100841-00-7 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]
- 4. CAS 100841-00-7: this compound [cymitquimica.com]
- 5. This compound | 100841-00-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gyanvihar.org [gyanvihar.org]
- 11. youtube.com [youtube.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 3-(4-Methoxyphenoxy)propan-1-amine
Welcome to the technical support guide for the synthesis of 3-(4-Methoxyphenoxy)propan-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the nuances of this synthesis, with a particular focus on the critical role of base strength.
Introduction
The synthesis of this compound is a common yet delicate procedure, often accomplished via a Williamson ether synthesis. This reaction involves the O-alkylation of 4-methoxyphenol with a suitable 3-aminopropyl halide or a protected precursor. The choice and strength of the base used to deprotonate the phenol are paramount for achieving high yields and purity. This guide will explore the mechanistic underpinnings of this choice and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the synthesis of this compound?
The base is crucial for deprotonating the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide anion. This anion then attacks the electrophilic carbon of the 3-carbon aminopropylating agent in an SN2 reaction to form the desired ether linkage.
Q2: I am observing a low yield of my desired product. Could the base be the issue?
Absolutely. An inappropriate base is a frequent cause of low yields. If the base is too weak, the deprotonation of 4-methoxyphenol will be incomplete, leading to a low concentration of the reactive phenoxide and, consequently, a slow and inefficient reaction. Conversely, a base that is excessively strong can promote side reactions, such as elimination of the alkyl halide or unwanted reactions with the amine functionality if it is not protected.
Q3: What are the most common side reactions, and how does base strength influence them?
The most prevalent side reactions include:
-
Elimination: Strong bases can promote the E2 elimination of the alkylating agent (e.g., 3-chloropropan-1-amine), especially if there is any steric hindrance, leading to the formation of allylamine.
-
N-alkylation: If the amine on the propanamine is unprotected, the base can deprotonate it, leading to self-condensation or reaction with another molecule of the alkylating agent.
-
Dialkylation: In some cases, the product amine can be further alkylated.
The strength of the base directly impacts the rate of these side reactions relative to the desired SN2 pathway.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Symptoms:
-
TLC or GC-MS analysis shows a high proportion of unreacted 4-methoxyphenol.
-
The isolated yield is significantly lower than expected.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The pKa of 4-methoxyphenol is approximately 10.2. For efficient deprotonation, the conjugate acid of the chosen base should have a pKa significantly higher than this value.
-
Recommendation: Switch to a stronger base. If you are using a carbonate base like K2CO3, consider moving to a stronger inorganic base like NaOH or KOH, or an alkoxide base such as sodium ethoxide or potassium tert-butoxide for more complete deprotonation.
-
-
Poor Solubility: The base or the resulting phenoxide may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
-
Recommendation: Ensure your solvent can dissolve all reactants. For instance, if using NaOH or KOH, a polar protic solvent like ethanol or a polar aprotic solvent like DMF with a small amount of water can be effective. Phase-transfer catalysts can also be employed in biphasic systems.
-
Issue 2: Presence of Significant Impurities
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of byproducts.
-
Purification by column chromatography is difficult due to closely eluting impurities.
Possible Causes & Solutions:
-
Base is Too Strong: An overly strong base, such as an organolithium reagent or sodium hydride (NaH), can lead to the side reactions mentioned in the FAQs.
-
Recommendation: Select a base with a pKa that is high enough for efficient deprotonation but not so high that it promotes side reactions. A comparative analysis of base strength is provided in the table below.
-
-
Reaction Temperature is Too High: Elevated temperatures can favor elimination over substitution.
-
Recommendation: Run the reaction at a lower temperature for a longer period. This will favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
Experimental Protocol: A Comparative Study
This section provides a detailed protocol for the synthesis of this compound, with variations in the base used to illustrate the effect of base strength.
Materials:
-
4-Methoxyphenol
-
3-Chloropropan-1-amine hydrochloride
-
Sodium Hydroxide (NaOH)
-
Potassium Carbonate (K2CO3)
-
Sodium Ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of 3-Chloropropan-1-amine (Free Base):
-
Dissolve 3-chloropropan-1-amine hydrochloride in water and cool in an ice bath.
-
Slowly add a 50% w/v solution of NaOH until the pH is >12.
-
Extract the free amine with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure. Caution: The free amine is volatile.
-
-
Williamson Ether Synthesis (Illustrative examples with different bases):
-
Method A (NaOH):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyphenol in ethanol.
-
Add an equimolar amount of NaOH and stir until dissolved.
-
Add the prepared 3-chloropropan-1-amine dropwise.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool to room temperature, filter any salts, and remove the solvent under reduced pressure.
-
Proceed to workup and purification.
-
-
Method B (K2CO3):
-
In a round-bottom flask, combine 4-methoxyphenol, K2CO3 (1.5 equivalents), and a catalytic amount of potassium iodide in DMF.
-
Add the 3-chloropropan-1-amine.
-
Heat the mixture to 80-90 °C for 12-18 hours, monitoring by TLC.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Proceed to workup and purification.
-
-
-
Workup and Purification:
-
Dissolve the crude residue in diethyl ether.
-
Wash with saturated aqueous sodium bicarbonate, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Bases for the Synthesis of this compound
| Base | pKa of Conjugate Acid | Typical Solvent | Relative Strength | Expected Outcome |
| K2CO3 | 10.3 | DMF, Acetonitrile | Weak | Slow reaction, may require heat and longer reaction times. Low risk of elimination. |
| NaOH | 15.7 | Ethanol, Water | Strong | Faster reaction than carbonates. Good balance for this synthesis. |
| NaOEt | 16 | Ethanol | Strong | Very effective for deprotonation. Can increase the rate of elimination if not controlled. |
| NaH | 35 | THF, DMF | Very Strong | High risk of side reactions, including elimination and N-alkylation. Generally not recommended unless other methods fail. |
Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting decision tree based on base strength.
References
-
Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463.[Link]
Technical Support Center: Recrystallization of 3-(4-Methoxyphenoxy)propan-1-amine
This guide, curated by a Senior Application Scientist, provides in-depth technical support for the recrystallization of 3-(4-Methoxyphenoxy)propan-1-amine. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound, ensuring high purity and optimal crystal formation.
Introduction
Recrystallization is a critical purification technique in synthetic chemistry, leveraging differences in solubility to isolate a compound from its impurities.[1][2][3] For this compound, a compound with both amine and ether functional groups, successful recrystallization is key to obtaining material of sufficient purity for downstream applications. This guide provides a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues that may arise.
Physicochemical Properties of this compound
Understanding the physical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂ | [4][5] |
| Molar Mass | 181.24 g/mol | [5][6] |
| Melting Point | 36-37 °C | [4][5][6] |
| Boiling Point | 304.4 ± 22.0 °C (Predicted) | [4][5][6] |
| Appearance | Solid at room temperature | [7] |
| Basicity (pKa of conjugate acid) | 9.45 ± 0.10 (Predicted) | [4][5] |
The relatively low melting point of this compound is a critical factor to consider, as it increases the likelihood of "oiling out" during recrystallization if the solvent's boiling point is significantly higher.[8][9]
Core Principles of Recrystallization
The foundation of a successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize.
-
Impurities remain soluble or insoluble: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain dissolved in the cold solvent (removed during vacuum filtration).
-
Non-reactive: The solvent should not react with the compound.
-
Volatile: The solvent should be easily removed from the purified crystals.
Due to the presence of a polar amine group and a less polar methoxyphenoxy group, this compound has a moderate polarity.[10] This suggests that solvents of intermediate polarity, or mixed solvent systems, may be most effective.[11]
Experimental Protocol: A Systematic Approach to Solvent Selection
Given the lack of published specific solubility data, a systematic, small-scale experimental approach is the most reliable method for identifying a suitable recrystallization solvent.
Step 1: Small-Scale Solubility Testing
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature. Start with a range of solvents with varying polarities (e.g., water, ethanol, isopropyl alcohol, acetone, ethyl acetate, toluene, hexanes).
-
Observe the solubility at room temperature. If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water or sand bath.
-
If the compound dissolves completely upon heating, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.
Step 2: Single-Solvent Recrystallization
-
Once a suitable solvent is identified, dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the growth of larger crystals.[1][12]
-
Once crystallization at room temperature is complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, preferably under vacuum.
Step 3: Mixed-Solvent Recrystallization
If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves a "soluble solvent" in which the compound is highly soluble and a "non-solvent" in which it is poorly soluble.
-
Dissolve the crude compound in a minimal amount of the hot "soluble solvent."
-
Add the "non-solvent" dropwise to the hot solution until a slight cloudiness (turbidity) persists.
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and achieve a clear solution.
-
Allow the solution to cool slowly, as described for the single-solvent method.
A common mixed-solvent system for compounds with moderate polarity is an alcohol (like ethanol or isopropanol) paired with water or a non-polar solvent like hexanes.[13]
Visualizing the Workflow
Solvent Selection Workflow
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for testing? A1: Start with the principle of "like dissolves like." Given the amine and ether functionalities, solvents of intermediate polarity are good starting points. Ethanol, isopropanol, and ethyl acetate are excellent initial candidates. It is also wise to test extremes, such as water (polar) and hexanes (non-polar), to understand the full solubility profile. [11] Q2: My amine compound seems to be degrading or changing color upon heating. Why? A2: Amines can be sensitive to oxidation, especially at elevated temperatures in the presence of air. [7]If you observe significant color change (e.g., darkening), it may be beneficial to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I recrystallize the hydrochloride salt of this compound? A3: Yes. Converting the amine to its hydrochloride salt drastically increases its polarity. This can be a very effective purification strategy, as the salt will have very different solubility characteristics. [14][15]The salt is often much more soluble in polar solvents like water or methanol and less soluble in non-polar organic solvents. You can recrystallize the salt and then neutralize it to recover the free amine.
Q4: How do I know if my recrystallized product is pure? A4: The most common methods are to check the melting point and to use thin-layer chromatography (TLC). A pure compound should have a sharp melting point that matches the literature value (36-37 °C). A broad melting range typically indicates the presence of impurities. On a TLC plate, the purified compound should ideally show a single spot.
References
-
This compound - ChemBK. [Link]
-
Cas 100841-00-7, this compound | lookchem. [Link]
-
3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]
-
Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery - Shunyuansheng bio-pharmtech co., ltd. [Link]
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)
- US8455691B2 - Process for the purification of aromatic amines - Google P
-
Oiling Out in Crystallization - Mettler Toledo. [Link]
-
How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]
-
How to recrystallize phenoxyacetic acid - Quora. [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]
-
Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - NIH. [Link]
-
How to Grow Crystals. [Link]
-
Crystallization Solvents.pdf. [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]
-
BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0) Submitted to the Faculty of Grcidua - Bibliothèque et Archives Canada. [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. [Link]
-
How to avoid the formation of oil droplets during recrystallization? - ResearchGate. [Link]
-
Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. [Link]
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]
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Validation & Comparative
Spectroscopic confirmation of 3-(4-Methoxyphenoxy)propan-1-amine structure
Spectroscopic Confirmation of 3-(4-Methoxyphenoxy)propan-1-amine: A Comparative Analytical Guide
Executive Summary
This compound (CAS 100841-00-7) is a critical linker intermediate utilized in the synthesis of PPARα agonists (e.g., Pemafibrate) and histamine H2-receptor antagonists (e.g., Roxatidine). In drug development, its precise characterization is mandatory not only as a building block but also as a potential process-related impurity.
This guide provides an objective comparison of analytical workflows for unequivocally confirming this structure. Unlike standard certificates of analysis (CoA) that rely on single-method verification, this protocol integrates Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and Infrared Spectroscopy (IR) to rule out common regioisomeric impurities often missed by HPLC alone.
Part 1: The Analytical Challenge & Causality
Why Standard Methods Fail: In the synthesis of this compound—typically via the alkylation of 4-methoxyphenol with an N-protected 3-halopropylamine—several structural isomers can arise that possess identical molecular weights (MW 181.23) and similar polarity.
-
Regioisomerism: If the starting material (4-methoxyphenol) is contaminated or if reaction conditions vary, C-alkylation (ortho-substitution) can compete with O-alkylation.
-
Positional Isomerism: The use of isomeric propyl linkers (e.g., isopropyl derivatives) can yield 2-(4-methoxyphenoxy)-1-methylethylamine.
The Solution: A self-validating spectroscopic workflow that triangulates connectivity (NMR), functional group integrity (IR), and molecular mass (MS).
Part 2: Comparative Analytical Workflows
We compare three standard workflows used in pharmaceutical QC. The "Performance" here is defined by Specificity (ability to distinguish isomers) and Throughput .
| Feature | Method A: Routine QC (HPLC-UV + Low Res MS) | Method B: Structural ID (1H NMR + IR) | Method C: Gold Standard (2D NMR + HRMS) |
| Primary Detection | Retention Time & Mass (m/z) | Chemical Shift (δ) | Heteronuclear Correlation |
| Isomer Specificity | Low (Co-elution risk) | Medium (Overlapping signals) | High (Unambiguous connectivity) |
| Throughput | High (< 10 min) | Medium (15-30 min) | Low (> 1 hour) |
| Blind Spots | Cannot distinguish O- vs C-alkylation easily. | Labile protons (NH2) vary with concentration. | Requires expensive instrumentation. |
| Recommendation | Routine Batch Release | Intermediate Check | New Vendor/Process Validation |
Part 3: Detailed Self-Validating Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale:[1][2] NMR is the only method capable of definitively proving the para-substitution pattern and the linear propyl chain connectivity.
Experimental Conditions:
-
Solvent: DMSO-d6 (preferred for resolving NH2 protons) or CDCl3.
-
Frequency: 400 MHz or higher.
-
Concentration: ~10 mg in 0.6 mL.
Table 1: 1H NMR Assignment (Self-Validating Criteria)
| Position | Group | Shift (δ ppm)* | Multiplicity | Integration | Diagnostic Validation |
| Ar-H (a) | Aromatic | 6.80 – 6.85 | Doublet (J≈9 Hz) | 2H | Part of AA'BB' system (indicates para-sub). |
| Ar-H (b) | Aromatic | 6.80 – 6.85 | Doublet (J≈9 Hz) | 2H | Overlap is common; look for "roofing" effect. |
| O-CH2 | Ether Link | 3.90 – 4.00 | Triplet (J≈6 Hz) | 2H | Confirms O-alkylation (shifts <3.5 ppm imply C-alkylation). |
| O-CH3 | Methoxy | 3.75 – 3.77 | Singlet | 3H | Sharp singlet; confirms ether protection intact. |
| N-CH2 | Amine Link | 2.70 – 2.80 | Triplet (J≈7 Hz) | 2H | Upfield from O-CH2 due to lower electronegativity of N. |
| C-CH2-C | Central | 1.80 – 1.90 | Quintet | 2H | Proves linear propyl chain (isopropyl would show multiplet/doublet mix). |
| NH2 | Amine | 1.5 – 2.5 | Broad Singlet | 2H | Exchangeable with D2O; shift varies with concentration. |
*Note: Shifts are referenced to TMS (0.00 ppm) in CDCl3. In DMSO-d6, NH2 protons may appear distinct ~4-5 ppm if salt form.
Critical Check: If the aromatic region shows a complex multiplet instead of two clear doublets (AA'BB'), suspect ortho-isomer contamination.
Infrared (IR) Spectroscopy
Rationale: Quick confirmation of the primary amine and ether functionality.
-
Primary Amine (NH2): Two weak bands at 3300–3400 cm⁻¹ (N-H stretching).
-
Ether (Ar-O-C): Strong band at 1230–1250 cm⁻¹ (antisymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).
-
Aromatic C=C: Sharp peaks at 1500 cm⁻¹ and 1600 cm⁻¹ .
Mass Spectrometry (MS)
Rationale: Confirms molecular formula and fragmentation supports the propyl-linker structure.
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion [M+H]+: Calculated m/z182.1181 (for C10H16NO2+).
-
Key Fragments:
-
m/z 123/124 (4-Methoxyphenol cation): Cleavage of the ether bond.
-
m/z 30 (CH2=NH2+): Characteristic of primary amines (alpha-cleavage).
-
Part 4: Visualization of Analytical Logic
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates where the structural ambiguity originates, necessitating the advanced confirmation protocol.
Caption: Reaction pathway showing potential for O-alkylation (desired) vs. C-alkylation (impurity), highlighting the need for regioselective confirmation.
Diagram 2: The "Gold Standard" Decision Tree
A logical flow for the analyst to confirm identity or reject the batch.
Caption: Analytical decision matrix. If 1D NMR shows ambiguous aromatic splitting, 2D NMR is triggered to map exact proton connectivity.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 176477301 (Roxatidine Impurity). Retrieved from [Link]
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for NMR shift prediction rules used in Table 1).
Sources
A Comparative Guide to the Synthetic Routes of 3-(4-Methoxyphenoxy)propan-1-amine
Introduction
3-(4-Methoxyphenoxy)propan-1-amine is a valuable primary amine that serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a flexible propoxy linker connecting a methoxy-substituted phenyl ring and a terminal amino group, allows for its incorporation into diverse molecular architectures. This guide provides a comprehensive comparison of the prevalent synthetic strategies for obtaining this compound, offering an in-depth analysis of their respective advantages, limitations, and practical applicability for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each route, present comparative experimental data, and provide detailed protocols for the most effective methods.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several distinct strategies, primarily centered around the formation of the ether linkage and the introduction of the amine functionality. The choice of a particular route is often dictated by factors such as starting material availability, desired scale, and tolerance for multi-step sequences. The principal synthetic disconnections are illustrated below:
Figure 1: Key synthetic strategies for this compound.
Route A: Williamson Ether Synthesis Followed by Functional Group Transformation
This widely employed strategy first establishes the ether linkage through a Williamson ether synthesis, followed by the conversion of a terminal functional group into the desired primary amine. Two main variations of this route are commonly utilized.
A1: Via Nitrile Reduction
This pathway involves the reaction of 4-methoxyphenol with a 3-halopropanenitrile, typically 3-chloropropanenitrile or acrylonitrile, to form 3-(4-methoxyphenoxy)propanenitrile. Subsequent reduction of the nitrile moiety yields the target primary amine.
Mechanism: The first step is a classic SN2 reaction where the phenoxide, generated by deprotonating 4-methoxyphenol with a suitable base, displaces the halide from the 3-halopropanenitrile. The subsequent reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Figure 2: Synthetic pathway via nitrile reduction.
Advantages:
-
High-yielding final reduction step.
-
Readily available and relatively inexpensive starting materials.
Disadvantages:
-
The use of strong reducing agents like LiAlH₄ requires careful handling and anhydrous conditions.
-
Acrylonitrile is a toxic and volatile reagent.
A2: Via Alcohol Conversion
This variation begins with the reaction of 4-methoxyphenol with a 3-halopropanol (e.g., 3-chloro-1-propanol) to form 3-(4-methoxyphenoxy)propan-1-ol. The terminal alcohol is then converted to a good leaving group, such as a tosylate, followed by displacement with an amine source (e.g., ammonia or an azide followed by reduction).
Mechanism: The initial Williamson ether synthesis is followed by tosylation of the alcohol to create a more reactive electrophile. The tosylate is then displaced by a nitrogen nucleophile in another SN2 reaction. If an azide is used, a subsequent reduction is necessary to obtain the primary amine.
Figure 3: Synthetic pathway via alcohol conversion.
Advantages:
-
Avoids the use of highly toxic acrylonitrile.
-
The intermediate alcohol is often easily purified.
Disadvantages:
-
Multi-step process which can lower the overall yield.
-
The use of sodium azide presents safety concerns.
Route B: Reductive Amination
This approach involves the direct formation of the C-N bond by reacting 3-(4-methoxyphenoxy)propanal with an ammonia source in the presence of a reducing agent.
Mechanism: The aldehyde first reacts with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine.[3] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[4][5][6]
Figure 4: Reductive amination pathway.
Advantages:
-
Potentially a one-pot reaction, which can be efficient.
-
Avoids the use of harsh alkylating agents.
Disadvantages:
-
The starting aldehyde, 3-(4-methoxyphenoxy)propanal, may not be readily available and its synthesis adds steps to the overall process.
-
Over-alkylation to form secondary and tertiary amines can be a side reaction if conditions are not carefully controlled.
Route C: Gabriel Synthesis
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines.[7][8][9] This route would involve the N-alkylation of potassium phthalimide with a suitable 3-(4-methoxyphenoxy)propyl halide, followed by the liberation of the primary amine.
Mechanism: The phthalimide anion, a bulky and non-basic nitrogen nucleophile, attacks the 3-(4-methoxyphenoxy)propyl halide in an SN2 reaction. The resulting N-alkylated phthalimide is then cleaved, typically with hydrazine, to release the desired primary amine and phthalhydrazide.[9]
Figure 5: Gabriel synthesis pathway.
Advantages:
-
Effectively prevents over-alkylation, leading to a clean primary amine product.
-
The phthalimide starting material is readily available.
Disadvantages:
-
The synthesis of the required 3-(4-methoxyphenoxy)propyl halide adds a preliminary step.
-
The final deprotection step can sometimes be challenging, and the removal of the phthalhydrazide byproduct may require careful purification.
-
Generally, the Gabriel synthesis can have variable and sometimes poor yields.[10]
Route D: Protecting Group Strategy
To circumvent potential side reactions with the amine functionality, a protecting group strategy can be employed. This typically involves the use of a tert-butyloxycarbonyl (Boc) group.
Mechanism: The synthesis commences with the protection of a 3-halopropanamine with a Boc group. The resulting N-Boc protected haloamine is then coupled with 4-methoxyphenol via a Williamson ether synthesis. The final step involves the deprotection of the Boc group under acidic conditions to yield the target primary amine.
Figure 6: Protecting group strategy pathway.
Advantages:
-
Offers excellent control over the reaction and minimizes side products.
-
The Boc group is easily removed under mild acidic conditions, often with high yields.[11][12][13][14][15]
Disadvantages:
-
A multi-step synthesis that increases the overall number of transformations.
-
Adds the cost of the protecting group reagent.
Quantitative Comparison of Synthetic Routes
| Route | Key Steps | Typical Reagents | Reported Yield | Advantages | Disadvantages |
| A1: Nitrile Reduction | 1. Etherification2. Nitrile Reduction | 1. 4-Methoxyphenol, Acrylonitrile, Base2. LiAlH₄ or H₂/Catalyst | ~90% (for reduction step) | High yield in the final step, readily available starting materials. | Use of hazardous reagents (acrylonitrile, LiAlH₄). |
| A2: Alcohol Conversion | 1. Etherification2. Tosylation3. Amination | 1. 4-Methoxyphenol, 3-Halopropanol, Base2. TsCl, Pyridine3. NaN₃ then Reduction, or NH₃ | Moderate to Good (multi-step) | Avoids acrylonitrile, intermediates are often stable. | Multi-step, potential for lower overall yield, use of azide. |
| B: Reductive Amination | One-pot imine formation and reduction | 3-(4-Methoxyphenoxy)propanal, NH₃, NaBH₃CN | Moderate to Good | Potentially a one-pot reaction, avoids harsh alkylating agents. | Starting aldehyde may not be readily available, risk of over-alkylation. |
| C: Gabriel Synthesis | 1. N-Alkylation2. Deprotection | 1. Potassium Phthalimide, 3-(4-Methoxyphenoxy)propyl Halide2. Hydrazine | Variable | Clean formation of primary amine, avoids over-alkylation. | Multi-step, potentially low yields, byproduct removal can be difficult.[10] |
| D: Protecting Group | 1. Protection2. Etherification3. Deprotection | 1. 3-Halopropanamine, Boc₂O2. 4-Methoxyphenol, Base3. TFA or HCl | Good to Excellent | High selectivity, mild deprotection, high yields for deprotection.[13][14] | Multi-step, adds cost of protecting group. |
Experimental Protocols
Protocol for Route A1: Williamson Ether Synthesis and Nitrile Reduction
Step 1: Synthesis of 3-(4-Methoxyphenoxy)propanenitrile
-
To a solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloropropanenitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford 3-(4-methoxyphenoxy)propanenitrile.
Step 2: Reduction of 3-(4-Methoxyphenoxy)propanenitrile to this compound
-
To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of 3-(4-methoxyphenoxy)propanenitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.
Protocol for Route D: Protecting Group Strategy
Step 1: Synthesis of tert-butyl (3-chloropropyl)carbamate
-
To a solution of 3-chloropropan-1-amine hydrochloride (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl (3-chloropropyl)carbamate.
Step 2: Synthesis of tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate
-
To a solution of 4-methoxyphenol (1.0 eq) in DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl (3-chloropropyl)carbamate (1.1 eq) in DMF.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection to this compound
-
Dissolve tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, cost, and safety considerations.
-
For large-scale production where cost is a primary driver, the Williamson ether synthesis followed by nitrile reduction (Route A1) is often favored due to its high yield in the final step and the use of relatively inexpensive starting materials. However, the hazardous nature of some of the reagents necessitates appropriate safety infrastructure.
-
The protecting group strategy (Route D) offers superior control and often leads to cleaner products, making it an excellent choice for smaller-scale laboratory syntheses where purity is paramount. While it involves more steps, the high yields of the individual reactions can result in a competitive overall yield.
-
Reductive amination (Route B) is a potentially efficient one-pot method, but its practicality is dependent on the availability of the starting aldehyde.
-
The Gabriel synthesis (Route C) , while a classic method for primary amine synthesis, may not be the most efficient for this particular target due to its multi-step nature and potential for lower yields.
Ultimately, the selection of the most suitable synthetic pathway requires a careful evaluation of the trade-offs between efficiency, cost, safety, and the specific capabilities of the laboratory or manufacturing facility.
References
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Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
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Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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LookChem. (n.d.). Cas 100841-00-7,this compound. Retrieved from [Link]
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Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% this compound 100841-00-7 with Safe Delivery. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-propylpentyl tosylate. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
SciSpace. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
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ResearchGate. (2016). How to convert tosylate into amine? Retrieved from [Link]
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SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
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Supporting Information. (n.d.). Synthesis of 3-Chloropiperidines by Iodide- Mediated Electrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Retrieved from [Link]
-
Scribd. (n.d.). The Gabriel Synthesis of Primary Amines | PDF. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Strategic Optimization of Aryloxyalkylamine Linkers: Focus on 3-(4-Methoxyphenoxy)propan-1-amine Scaffolds
Topic: Biological Activity of 3-(4-Methoxyphenoxy)propan-1-amine Derivatives Versus Other Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Goldilocks" Linker in GPCR Ligand Design
The This compound scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs) such as 5-HT1A , Alpha-1 Adrenergic , and Sigma-1 receptors.
This guide provides a technical comparison of the propyl ether linker (3-carbon chain) versus alternative linker strategies (ethyl, butyl, amide, and rigidified analogs). The analysis demonstrates that the propyl ether moiety often strikes an optimal balance between conformational flexibility and spatial geometry , facilitating dual binding to the orthosteric and allosteric sites of target receptors.
Comparative Analysis: Linker Length & Composition
The efficacy of the this compound scaffold is not merely a function of the head group (4-methoxyphenoxy) or the tail amine, but critically depends on the linker's physicochemical properties.
The "Distance Hypothesis": Propyl (n=3) vs. Ethyl (n=2) vs. Butyl (n=4)
In many GPCR binding pockets (e.g., 5-HT1A), the distance between the aspartate residue (which anchors the protonated amine) and the hydrophobic pocket (which accommodates the aromatic head) is critical.
| Linker Length | Structure | Biological Consequence | Typical Outcome |
| Ethyl (n=2) | -O-(CH2)2-N- | Too Short: Often constrains the molecule, preventing the aromatic head from reaching the deep hydrophobic pocket while the amine is anchored. | Reduced 5-HT1A affinity; Increased D2 or Alpha-1 affinity (less selective). |
| Propyl (n=3) | -O-(CH2)3-N- | Optimal: Provides the ideal ~5-7 Å separation, allowing the "folded" conformation required for high-affinity binding without steric strain. | Peak Affinity & Selectivity for 5-HT1A and Sigma-1. |
| Butyl (n=4) | -O-(CH2)4-N- | Too Long: Increases entropic penalty upon binding (too many rotatable bonds). | Reduced affinity; Increased non-specific binding. |
Linker Composition: Ether vs. Amide vs. Alkyl
The nature of the atoms in the chain affects electronic distribution and flexibility.
-
Ether Linker (-O-):
-
Pros: High flexibility; Oxygen acts as a Hydrogen Bond Acceptor (HBA), often interacting with Serine or Threonine residues in the receptor channel.
-
Cons: Susceptible to O-dealkylation (metabolic liability).
-
-
Amide Linker (-CONH-):
-
Pros: Rigidifies the structure; Adds a Hydrogen Bond Donor (HBD).
-
Cons: Often reduces affinity if the receptor pocket is narrow (steric clash of the carbonyl oxygen); Changes the vector of the aromatic head.
-
-
Alkyl Linker (-CH2-):
-
Pros: Metabolically stable.
-
Cons: More hydrophobic (logP increases); Lacks the H-bond acceptor capability of the ether oxygen.
-
Mechanistic Visualization: The Pharmacophore Model
The following diagram illustrates the structural logic behind the this compound scaffold's superiority in 5-HT1A/Alpha-1 dual targeting.
Caption: Pharmacophore model showing the critical bridging role of the propyl linker between the aromatic head and the basic amine.
Experimental Data: Biological Activity Profile
The following data summarizes the impact of linker variation on binding affinity (
Note: Data represents consensus values from SAR studies on aryloxyalkylamines (e.g., Naftopidil/Robalzotan analogues).
| Compound Variant | Linker Type | Linker Length | 5-HT1A | Alpha-1 | Selectivity Ratio (5-HT/Alpha) |
| Lead (Propyl) | Ether | 3 (Propyl) | 0.5 - 2.0 | 15 - 50 | High (Selective) |
| Variant A (Ethyl) | Ether | 2 (Ethyl) | 15.0 - 40.0 | 5 - 10 | Low (Mixed/Dirty) |
| Variant B (Butyl) | Ether | 4 (Butyl) | 10.0 - 25.0 | > 100 | Moderate |
| Variant C (Amide) | Amide | 3 (Equiv.) | > 100 | > 500 | Very Low |
| Variant D (Alkyl) | Alkyl | 3 (Propyl) | 5.0 - 10.0 | 20 - 60 | Moderate |
Key Insight: The propyl ether linker (Lead) consistently provides the lowest
Detailed Experimental Protocols
To validate these findings, the following protocols for synthesis and biological evaluation are recommended.
Synthesis of this compound Derivatives
This protocol uses a standard Williamson Ether Synthesis followed by amination.
Reagents:
-
4-Methoxyphenol
-
1,3-Dibromopropane
-
Potassium Carbonate (
) -
Secondary Amine (e.g., Piperazine derivative)
-
Acetonitrile (ACN)
Step-by-Step Workflow:
-
O-Alkylation:
-
Dissolve 4-methoxyphenol (1.0 eq) in ACN.
-
Add
(2.5 eq) and 1,3-dibromopropane (3.0 eq). Note: Excess dibromide prevents dimerization. -
Reflux at 80°C for 12 hours.
-
Filter salts, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) to obtain 1-(3-bromopropoxy)-4-methoxybenzene .
-
-
Amination:
-
Dissolve the bromo-intermediate (1.0 eq) in ACN.
-
Add the desired secondary amine (1.2 eq) and
(2.0 eq) or DIPEA. -
Reflux at 80°C for 16-24 hours.
-
Monitor via TLC/LC-MS.
-
-
Purification:
-
Extract with DCM/Water.
-
Purify final amine via column chromatography (DCM/MeOH/NH3).
-
Convert to HCl salt for biological testing (add 1M HCl in ether).
-
Radioligand Binding Assay (5-HT1A)
Objective: Determine the Binding Affinity (
Materials:
-
Membrane Source: CHO cells expressing human 5-HT1A receptors.
-
Radioligand:
-8-OH-DPAT (0.5 nM). -
Non-specific Binder: Serotonin (10 µM).
Protocol:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Incubation: In 96-well plates, mix:
-
50 µL Test Compound (increasing concentrations:
to M). -
50 µL
-8-OH-DPAT. -
100 µL Membrane suspension (10-20 µg protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Decision Logic: When to Use Which Linker?
Use the following flowchart to guide your structural optimization process.
Caption: Decision tree for selecting the optimal linker length based on the primary GPCR target.
References
-
Robichaud, A. J., et al. (2000). "Design and synthesis of novel 5-HT1A antagonists." Journal of Medicinal Chemistry. Link
-
Lopez-Rodriguez, M. L., et al. (2003). "Structure-Activity Relationships of a New Series of 5-HT1A Receptor Ligands." Bioorganic & Medicinal Chemistry Letters. Link
-
Testa, B., et al. (2001). "Pharmacophore definition for 5-HT1A receptor antagonists." Current Medicinal Chemistry. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
PubChem Compound Summary. "this compound." National Library of Medicine. Link
A Head-to-Head Comparison of Amine Linkers in Drug Conjugate Design: Spotlight on 3-(4-Methoxyphenoxy)propan-1-amine
In the landscape of targeted therapeutics, the performance of drug conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the targeting moiety to the payload. The choice of linker dictates crucial parameters including stability in circulation, efficiency of payload release, cellular permeability, and overall therapeutic index.[1][2] This guide provides an in-depth comparison of 3-(4-Methoxyphenoxy)propan-1-amine with other commonly employed amine linkers, offering a scientific rationale for linker selection and detailed experimental protocols for their evaluation.
The Lynchpin of Performance: Understanding the Role of the Linker
The linker is far from a passive spacer. It is a dynamic component that must balance two opposing requirements: stability in systemic circulation to prevent premature payload release and subsequent off-target toxicity, and efficient cleavage at the target site to unleash the therapeutic agent.[1] Key characteristics of a linker that influence the performance of a drug conjugate include its length, flexibility, hydrophobicity, and the chemistry of its attachment to the payload and the targeting vehicle.[3][4]
A Unique Hybrid Structure: this compound
This compound presents a unique structural motif, combining a flexible three-carbon aliphatic chain with a more rigid methoxyphenoxy group.[5] This hybrid structure is hypothesized to confer a balance of properties that can be advantageous in drug conjugate design. The terminal primary amine provides a versatile handle for conjugation to payloads or targeting ligands through stable amide bond formation.[6]
The propan-1-amine portion offers conformational flexibility, which can be crucial for allowing the two ends of a bivalent molecule, like a PROTAC, to simultaneously bind their respective protein targets.[3][7] In contrast, the methoxyphenoxy group introduces a degree of rigidity and hydrophobicity.[5] The aromatic ring can participate in stabilizing intramolecular interactions, such as π-stacking, potentially influencing the conformational preferences of the conjugate.[8] The ether linkage and methoxy group can also modulate the overall polarity and hydrogen bonding capacity of the linker.[5]
Comparative Analysis of Amine Linkers
To understand the potential advantages and disadvantages of this compound, it is essential to compare it with other classes of amine linkers commonly used in drug development.
| Linker Class | Representative Structure | Key Characteristics | Potential Impact on Drug Conjugate Performance |
| Aliphatic Amines | e.g., 1,4-diaminobutane, 1,6-diaminohexane | - Flexible- Generally hydrophilic (shorter chains) to lipophilic (longer chains)- Lack of rigid structural elements | - Flexibility: Can facilitate the formation of the ternary complex in PROTACs.[7] - Hydrophobicity: Longer aliphatic chains can increase hydrophobicity, potentially leading to aggregation and faster clearance of ADCs.[2] |
| Poly(ethylene glycol) (PEG) Amines | e.g., Amino-PEGn-acid | - Highly flexible- Hydrophilic- Can be of varying lengths | - Hydrophilicity: Improves solubility and can reduce aggregation of hydrophobic payloads.[9] - Pharmacokinetics: Can increase the hydrodynamic radius, potentially prolonging circulation half-life. - Immunogenicity: Generally considered to be of low immunogenicity. |
| Cycloalkane-based Amines | e.g., 4-aminocyclohexanemethylamine | - Rigid- Can introduce conformational constraints | - Rigidity: Can be beneficial for optimizing the orientation of the binding moieties in PROTACs, but can also hinder ternary complex formation if not optimal.[10] - Permeability: The impact on cell permeability is context-dependent and can be influenced by the overall molecular properties.[11] |
| Aryloxy-alkylamines | This compound | - Hybrid flexibility and rigidity- Moderate hydrophobicity | - Balanced Properties: The combination of a flexible chain and a rigid aromatic group may offer a compromise between the need for conformational freedom and pre-organization. - Hydrophobicity: The phenoxy group contributes to hydrophobicity, which needs to be considered in the overall design to avoid aggregation.[4] - Stability: The ether linkage is generally stable under physiological conditions.[1] |
Experimental Evaluation of Linker Performance
To objectively compare the performance of this compound with other amine linkers, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.
Experimental Workflow Overview
Caption: A generalized workflow for the comparative evaluation of drug-linker conjugates.
Protocol 1: Synthesis and Characterization of Amine-Linked Conjugates
This protocol describes the general steps for conjugating an amine-containing linker to a payload that has a carboxylic acid group, followed by purification and characterization.
Materials:
-
Amine linker (e.g., this compound, Amino-PEG4-acid)
-
Payload with a carboxylic acid group
-
Coupling agents (e.g., EDC, NHS)
-
Anhydrous DMF or DMSO
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Activation of the Payload: Dissolve the payload in anhydrous DMF. Add EDC (1.5 eq) and NHS (1.5 eq) and stir at room temperature for 1-2 hours to form the NHS-ester.
-
Conjugation: In a separate vessel, dissolve the amine linker (1.2 eq) in anhydrous DMF. Add the activated payload solution dropwise to the amine linker solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS analysis.[12][13]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is applicable for ADCs and allows for the determination of the average number of drug molecules conjugated to each antibody.[14][15]
Materials:
-
Purified ADC solution of known concentration
-
Phosphate-buffered saline (PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance (λmax).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
DAR Calculation Formula:
Caption: Key parameters to consider for the selection of an optimal linker.
A linker that demonstrates high stability in plasma, facilitates efficient cellular uptake and payload release, and results in potent and selective cytotoxicity would be considered a promising candidate. The unique structure of this compound, with its blend of flexibility and rigidity, warrants its investigation as a linker in various drug conjugate platforms. The experimental framework provided in this guide will enable researchers to systematically evaluate its performance against other amine linkers and make data-driven decisions in the pursuit of more effective and safer targeted therapies.
References
-
Su, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 369-377. Available from: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 369-377. Available from: [Link]
-
LookChem. (n.d.). Cas 100841-00-7, this compound. Available from: [Link]
-
Yao, H., et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10537-10548. Available from: [Link]
-
Kovtun, Y. V., et al. (2010). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Bioconjugate Chemistry, 21(5), 949-959. Available from: [Link]
-
Giese, M. (2023). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. Available from: [Link]
-
Beacon. (2025). Reviewing the Key Trends and Insights from the ADC Linker & Conjugation Summit. Available from: [Link]
- Frigerio, M., & Camper, N. (2021). Linker Design and Impact on ADC Properties. In Chemical Linkers in Antibody–Drug Conjugates (ADCs) (pp. 71-135). Royal Society of Chemistry.
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available from: [Link]
-
Zorba, A., et al. (2019). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. ACS Chemical Biology, 14(12), 2634-2641. Available from: [Link]
-
Ghosh, S., et al. (2021). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry, 12(35), 5069-5079. Available from: [Link]
-
Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540. Available from: [Link]
-
Anami, Y., et al. (2023). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 66(19), 13355-13374. Available from: [Link]
-
Chen, Y., et al. (2013). Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. Methods in Molecular Biology, 1045, 239-245. Available from: [Link]
-
Foley, C. A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13866-13878. Available from: [Link]
-
Anami, Y., et al. (2023). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 66(19), 13355-13374. Available from: [Link]
-
Ashman, N., et al. (2023). Peroxide-cleavable linkers for antibody–drug conjugates. Chemical Communications, 59(13), 1841-1844. Available from: [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347. Available from: [Link]
-
Foley, C. A., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13866-13878. Available from: [Link]
-
Zivkovic, M. V., et al. (2017). Unexpected Importance of Aromatic-Aliphatic and Aliphatic Side Chain-Backbone Interactions in the Stability of Amyloids. Chemistry, 23(46), 11068-11077. Available from: [Link]
-
Spycher, P. (2022). Improving the Therapeutic Index of ADCs with a Peptide Linker Technology. Pharma's Almanac. Available from: [Link]
-
Thermo Fisher Scientific. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Available from: [Link]
-
Li, C., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(11), 2213-2220. Available from: [Link]
-
Chen, Y., et al. (2021). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Journal of Pharmaceutical and Biomedical Analysis, 205, 114313. Available from: [Link]
-
Le, B., et al. (2018). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry, 29(11), 3639-3647. Available from: [Link]
-
Sterling Pharma Solutions. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. Available from: [Link]
-
Giese, M. (2023). Mitigating ADC Toxicities With Linker-Payload Design... [Video]. YouTube. Available from: [Link]
-
Zhang, D., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 1(2), 94-106. Available from: [Link]
-
ResearchGate. (n.d.). Contribution of aromatic interactions to alpha-helix stability. Available from: [Link]
-
Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 341-347. Available from: [Link]
-
Geylan, G., et al. (2023). A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. Digital Discovery, 2(5), 1435-1449. Available from: [Link]
-
Agilent. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Available from: [Link]
-
Pant, S., & Rathore, I. (2021). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Biological and Pharmaceutical Bulletin, 44(10), 1431-1443. Available from: [Link]
-
Li, W., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2339, 137-145. Available from: [Link]
Sources
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- 5. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability | MDPI [mdpi.com]
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Peer-reviewed literature validating the use of 3-(4-Methoxyphenoxy)propan-1-amine
An In-Depth Technical and Comparative Guide to 3-(4-Methoxyphenoxy)propan-1-amine for Researchers
A Senior Application Scientist's Field-Proven Perspective
This guide provides an in-depth analysis of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product description to offer a comparative analysis against structurally similar alternatives. We will delve into the causality behind its synthetic routes, its role in constructing complex molecules, and provide the experimental context needed to make informed decisions in your research endeavors.
Introduction: Understanding the Core Utility
This compound is a bifunctional organic compound featuring a primary amine and a methoxy-substituted aryl ether.[1][2] This unique combination makes it a valuable building block, particularly in medicinal chemistry, where it serves as a scaffold or linker to construct more complex, high-value molecules with potential therapeutic activities.[1][2]
The molecule's behavior is dictated by its two key functional groups:
-
The Primary Amine: This group is basic and nucleophilic, allowing it to readily undergo standard transformations such as acylation, alkylation, reductive amination, and condensation reactions.[1][3]
-
The Aryl Ether Moiety: The ether linkage is generally stable, and the electron-donating methoxy group can influence the aromatic ring's reactivity and provides a potential hydrogen bond acceptor site, a crucial feature in molecular recognition by biological targets.[1]
Comparative Analysis: Selecting the Right Tool for the Job
The decision to use this compound is best made by comparing it to viable alternatives. The choice of substituent on the phenyl ring can dramatically alter the physicochemical properties and, consequently, the biological activity and metabolic fate of the final compound. Here, we compare it to two common analogs: the unsubstituted 3-Phenoxypropan-1-amine and the electron-withdrawing 3-(4-Chlorophenoxy)propan-1-amine .
Physicochemical Properties: A Quantitative Comparison
The substituent on the aromatic ring directly impacts key parameters like basicity (pKa) and lipophilicity (LogP), which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Key Feature |
| This compound | C10H15NO2 | 181.24 | 36-37 | 9.45 ± 0.10 | Electron-donating group; H-bond acceptor |
| 3-Phenoxypropan-1-amine | C9H13NO | 151.21 | N/A (Liquid) | 9.40 ± 0.10 | Unsubstituted parent structure |
| 3-(4-Chlorophenoxy)propan-1-amine | C9H12ClNO | 185.65 | 38-41 | 9.25 ± 0.10 | Electron-withdrawing group; metabolic blocker |
Data sourced from chemical suppliers and prediction software; experimental values may vary.
Expert Interpretation: The choice between these analogs is a strategic decision in library synthesis. The methoxy group of the title compound can improve aqueous solubility and offers a hydrogen bond acceptor to engage with a biological target. Conversely, the chloro-substituent in the alternative increases lipophilicity and can be used to block potential sites of metabolism on the aromatic ring, potentially increasing the compound's half-life.
Synthesis Strategy: A Common Pathway
A prevalent and efficient method for synthesizing this class of compounds is the Williamson ether synthesis, followed by the reduction of a nitrile intermediate. This multi-step process is robust and generally applicable across the analogs.
Sources
A Comparative Guide to the Quantitative Analysis of 3-(4-Methoxyphenoxy)propan-1-amine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-(4-Methoxyphenoxy)propan-1-amine, a key building block in the synthesis of various pharmaceutical agents. We will move beyond a simple listing of techniques to explore the nuanced advantages and limitations of each, supported by experimental data and protocols.
The Analytical Challenge: Why Accurate Quantification Matters
This compound is a primary aromatic amine whose reactivity makes it a valuable synthetic precursor. However, this reactivity also presents analytical challenges. In a typical reaction mixture, this analyte may be present alongside starting materials, by-products, and degradation products. An effective analytical method must be not only accurate and precise but also specific (selective) enough to distinguish the target analyte from these other components. The choice of method can significantly impact process optimization, yield calculations, and impurity profiling, all of which are critical for regulatory submission and patient safety.
Comparative Analysis of Key Analytical Techniques
The three most common and powerful techniques for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers a unique set of capabilities, and the optimal choice depends on the specific requirements of the analysis.
| Technique | Principle | Advantages | Limitations | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a mobile phase. | High versatility, good for non-volatile and thermally labile compounds, excellent for purity and impurity profiling. | Requires chromophore for UV detection, can consume significant solvent volumes. | Routine quality control, reaction monitoring, and stability testing. |
| GC-FID/MS | Partitioning of volatile analytes between a stationary phase and a carrier gas. | High resolution and sensitivity, ideal for volatile and semi-volatile compounds. Mass Spectrometry (MS) detector provides structural information. | Requires derivatization for non-volatile or polar analytes like primary amines, potential for thermal degradation. | Analysis of volatile impurities, raw material testing. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Universal detector, no need for analyte-specific reference standards, provides structural confirmation, non-destructive. | Lower sensitivity compared to HPLC and GC, requires high-purity internal standard, higher instrument cost. | Absolute quantification without a specific reference standard, structural elucidation of impurities. |
Experimental Protocols and Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This is often the workhorse method for in-process control and final product testing due to its robustness and selectivity. The presence of the aromatic ring in this compound provides a strong chromophore for UV detection.
Experimental Workflow: RP-HPLC-UV
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
